3-Fluoro-5-iodobenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJNITIJYWQFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374585 | |
| Record name | 3-fluoro-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723294-75-5 | |
| Record name | 3-fluoro-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoro-5-iodobenzonitrile: A Technical Overview for Chemical Researchers
CAS Number: 723294-75-5
This technical guide provides a comprehensive overview of 3-Fluoro-5-iodobenzonitrile, a halogenated aromatic nitrile that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. The strategic placement of fluoro and iodo substituents on the benzonitrile scaffold makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
Core Properties and Safety Information
This compound is a solid at room temperature with a defined set of physicochemical properties. It is essential for researchers to be aware of its characteristics and the necessary safety precautions for handling.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are critical for designing reaction conditions, purification procedures, and for computational modeling.
| Property | Value | Source(s) |
| CAS Number | 723294-75-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₃FIN | [1][2][3][4][5] |
| Molecular Weight | 247.01 g/mol | [1][2][3][4][5] |
| Melting Point | 29-30 °C | [4] |
| Boiling Point | 251 °C at 760 mmHg | [4] |
| Density | 1.98 g/cm³ | [4] |
| Flash Point | 105 °C | [4] |
| InChIKey | FCJNITIJYWQFCM-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=C(C=C(C=C1F)I)C#N | [1][3][5] |
| Solubility | Predicted low solubility in water, higher in polar organic solvents (e.g., DMSO, DMF). | [2] |
Safety and Handling
Based on available safety data, this compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
| Hazard Class | GHS Pictogram | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | ||
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
Synthesis and Reactivity
While detailed, peer-reviewed synthetic procedures with full characterization data for this compound are not widely available in the public literature, its synthesis is conceptually based on established chemical transformations. The primary route involves a Sandmeyer-type reaction starting from 3-fluoro-5-iodoaniline.
Conceptual Synthesis via Sandmeyer Reaction
The conversion of 3-fluoro-5-iodoaniline to this compound can be achieved in a two-step process involving diazotization followed by cyanation.
-
Diazotization:
-
Dissolve 3-fluoro-5-iodoaniline (1.0 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight excess, e.g., 1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period before proceeding to the next step.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (e.g., 1.2 equivalents) and an alkali metal cyanide (e.g., potassium cyanide or sodium cyanide, 1.2 equivalents) in water.
-
Gently heat this cyanide solution to approximately 60-70 °C.[1]
-
Slowly and carefully add the cold diazonium salt solution to the heated cyanide solution.[1] Effervescence (release of N₂ gas) should be observed.
-
Stir the reaction mixture at the elevated temperature until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel.[1]
-
Application in Synthesis: Preparation of 3-Fluoro-5-iodobenzamide
A primary application of this compound is its use as a starting material for the synthesis of 3-Fluoro-5-iodobenzamide.[2] Benzamides are a common scaffold in many biologically active compounds. The conversion is typically achieved through controlled hydrolysis of the nitrile group.
Experimental Protocol (Proposed)[2]
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as tert-butanol or ethanol. Add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.5 equivalents).
-
Reagent Addition: Cool the mixture in an ice bath to below 10 °C. Slowly add 30% aqueous hydrogen peroxide (3.0 equivalents) dropwise, ensuring the temperature is maintained.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the product.
-
Purification: Filter the crude solid product, wash with cold water, and dry under a vacuum. Further purification can be achieved by recrystallization from a solvent system like ethanol/water.
Spectral Data
Detailed, experimentally-derived spectral data for this compound is not consistently available across public scientific databases. For definitive characterization, researchers should acquire spectra on their synthesized or purchased material. However, based on the structure, the following characteristic signals can be predicted.
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (approx. 7.5-8.0 ppm). The three aromatic protons would appear as distinct multiplets, with splitting patterns influenced by both fluorine-proton (H-F) and proton-proton (H-H) coupling. |
| ¹³C NMR | A signal for the nitrile carbon (C≡N) around 115-120 ppm. A signal for the carbon attached to the nitrile (C-CN) around 110-115 ppm. A signal for the carbon attached to iodine (C-I) around 90-95 ppm. A signal for the carbon attached to fluorine (C-F) around 160-165 ppm, which would appear as a doublet due to C-F coupling. Other aromatic carbon signals would also be present. |
| ¹⁹F NMR | A single resonance for the fluorine atom, likely appearing as a triplet or a doublet of doublets due to coupling with the adjacent aromatic protons. |
| FT-IR | A sharp, strong absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹. C-F and C-I stretching vibrations would be observed in the fingerprint region (typically below 1200 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z 247. The spectrum would also show a characteristic isotopic pattern due to the presence of iodine. |
Role in Drug Discovery
This compound is primarily of interest as a synthetic intermediate. Halogenated building blocks are crucial in drug development as fluorine and iodine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), to build more complex molecular architectures.
To date, there is no published research detailing specific biological activities or direct involvement in signaling pathways for this compound itself. Its value lies in its potential to be converted into other molecules, such as the aforementioned 3-Fluoro-5-iodobenzamide, which can then be elaborated into potential therapeutic agents like PARP inhibitors.[2] Therefore, its role is foundational, providing a key structural motif for further exploration in drug discovery programs.
References
An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-iodobenzonitrile from 3-fluoro-5-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-fluoro-5-iodobenzonitrile, a key intermediate in pharmaceutical and agrochemical research, from 3-fluoro-5-iodoaniline. The primary and most established method for this transformation is the Sandmeyer reaction, which proceeds through a two-step sequence involving diazotization of the starting aniline followed by cyanation. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Reaction Overview: The Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into a variety of functional groups, including nitriles. The reaction is characterized by the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) salt to yield the desired product. In the synthesis of this compound, 3-fluoro-5-iodoaniline is first converted to its corresponding diazonium salt, which is subsequently reacted with a cyanide source, typically a mixture of copper(I) cyanide and an alkali metal cyanide.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound from 3-fluoro-5-iodoaniline via the Sandmeyer reaction.
Table 1: Reactant and Reagent Specifications
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (relative to aniline) |
| 3-Fluoro-5-iodoaniline | Starting Material | C₆H₅FIN | 237.01 | 1.0 |
| Hydrochloric Acid (conc.) | Acid Catalyst | HCl | 36.46 | Excess |
| Sodium Nitrite | Diazotizing Agent | NaNO₂ | 69.00 | ~1.1 |
| Copper(I) Cyanide | Catalyst | CuCN | 89.56 | ~1.2 |
| Potassium Cyanide | Cyanide Source | KCN | 65.12 | ~1.2 |
Table 2: Reaction Conditions and Expected Outcome
| Parameter | Value |
| Diazotization Step | |
| Temperature | 0 - 5 °C |
| Reaction Time | ~30 minutes |
| Cyanation Step | |
| Temperature | 50 - 70 °C[1] |
| Reaction Time | 1 - 2 hours |
| Overall Reaction | |
| Expected Yield | ~70% (based on analogous reactions)[2] |
| Purification Method | Extraction, Column Chromatography/Recrystallization |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 723294-75-5 | [3] |
| Molecular Formula | C₇H₃FIN | [3][4] |
| Molecular Weight | 247.01 g/mol | [3][4] |
| Melting Point | 29-30 °C | [4] |
| Boiling Point | 251 °C | [4] |
| Appearance | White to off-white solid |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound from 3-fluoro-5-iodoaniline.
Step 1: Diazotization of 3-Fluoro-5-iodoaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-fluoro-5-iodoaniline (1.0 eq) in an aqueous solution of concentrated hydrochloric acid.
-
Cool the suspension to 0–5 °C using an ice-salt bath with vigorous stirring to obtain a fine, uniform slurry.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained between 0–5 °C throughout the addition. The rate of addition should be controlled to prevent excessive foaming or a rise in temperature.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0–5 °C to ensure the complete formation of the diazonium salt. The resulting solution contains the 3-fluoro-5-iodobenzenediazonium chloride intermediate.
Step 2: Cyanation of the Diazonium Salt
-
In a separate large beaker or flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in deionized water.
-
Gently warm this solution to 50-60 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the heated cyanide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed. The rate of addition should be controlled to manage the frothing.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 1-2 hours to ensure the reaction goes to completion.[1]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR spectroscopy, and mass spectrometry.[5][6][7]
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of this compound.
Caption: Chemical pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 723294-75-5[this compound 98%]- Jizhi Biochemical [acmec.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H3FIN | CID 2758988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(723294-75-5) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Fluoro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 3-Fluoro-5-iodobenzonitrile (CAS No. 723294-75-5), a halogenated aromatic nitrile of significant interest in medicinal chemistry and materials science. This document outlines a putative synthesis protocol, details its structural characterization through spectroscopic methods, and discusses its potential applications in drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical supplier databases, analogous compound studies, and established chemical principles to provide a thorough overview for research and development purposes.
Introduction
This compound is a substituted aromatic compound featuring a benzonitrile core with fluorine and iodine atoms at the meta positions. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity of a parent molecule, while the iodine atom provides a reactive site for further functionalization, such as cross-coupling reactions, and can be useful in crystallographic studies. The nitrile group itself is a versatile functional group and a common pharmacophore in drug design.[1]
This guide serves as a foundational resource, consolidating available data and providing detailed methodologies for the synthesis and characterization of this compound, aimed at facilitating its use in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃FIN | [2][3] |
| Molecular Weight | 247.01 g/mol | [2][3] |
| CAS Number | 723294-75-5 | [2][3] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | 29-30 °C | [4] |
| Boiling Point | 251 °C | [4][5] |
| Density | 1.98 g/cm³ | [4][5] |
| Solubility | Low in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | [6] |
| SMILES | C1=C(C=C(C=C1F)I)C#N | [3] |
| InChIKey | FCJNITIJYWQFCM-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The primary synthetic route to this compound is the Sandmeyer reaction, starting from 3-fluoro-5-iodoaniline. This well-established reaction provides a reliable method for the introduction of the nitrile group onto the aromatic ring.[2][7][8][9][10][11]
Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a generalized procedure based on the Sandmeyer reaction for similar compounds.[2][7] Optimization may be required for specific laboratory conditions.
-
Diazotization:
-
In a reaction vessel, dissolve 3-fluoro-5-iodoaniline (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 3M).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring at this temperature for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate vessel, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the cyanide solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the heated cyanide solution. Effervescence (release of N₂) will be observed.
-
Stir the reaction mixture at 60-70 °C for 1-2 hours until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Detailed Experimental Protocol: Purification
The crude product can be purified by column chromatography or recrystallization.
-
Column Chromatography: [12][13][14][15][16]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the prepared silica gel column. Elute with the chosen solvent system, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product. Evaporate the solvent to yield purified this compound.
-
-
Recrystallization: [17][18][19]
-
Solvent Selection: An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature. Common solvents for recrystallization of similar compounds include ethanol, ethanol/water mixtures, or hexanes/ethyl acetate mixtures. Small-scale solubility tests are recommended to find the optimal solvent or solvent system.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Structural Analysis and Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Crystallographic Data
As of the date of this document, no publicly available single-crystal X-ray diffraction data for this compound has been identified. Obtaining such data would be invaluable for definitively determining its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Such a study would likely reveal insights into potential halogen bonding involving the iodine atom.
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
Table 2: Summary of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Three distinct signals in the aromatic region, showing complex splitting patterns due to H-H and H-F couplings. |
| ¹³C NMR | Signals for seven carbon atoms, with characteristic chemical shifts for the nitrile carbon, carbons bonded to fluorine and iodine, and other aromatic carbons. C-F coupling will be observed. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. |
| FTIR | Characteristic absorption bands for C≡N stretching, C-F stretching, C-I stretching, and aromatic C-H and C=C vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (247.01 g/mol ). |
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrile and halogen substituents. The protons will exhibit both homo- and heteronuclear coupling (to ¹⁹F).
-
¹³C NMR: The carbon NMR spectrum will display seven distinct resonances. The nitrile carbon (C≡N) is expected to appear in the range of δ 115-125 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the inductive and resonance effects of the substituents.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be characteristic of an aryl fluoride.[20][21][22] The signal will likely be a multiplet due to coupling with the adjacent aromatic protons.
The FTIR spectrum provides information about the functional groups present in the molecule.[23][24]
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band is anticipated in the 1100-1250 cm⁻¹ region.
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.
-
C-I Stretch: A weak absorption is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of this compound (C₇H₃FIN), which is approximately 247.
-
Fragmentation: Common fragmentation pathways for benzonitriles may involve the loss of the nitrile group or halogen atoms.
Relevance in Drug Development and Signaling Pathways
While specific biological activities or signaling pathway modulation by this compound are not extensively documented, its structural motifs suggest its potential as a valuable intermediate in drug discovery.
Role as a Synthetic Intermediate
The primary application of this compound in drug development is as a versatile building block. The iodine atom can be readily transformed into other functional groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the construction of more complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for chemical modification.
Potential Pharmacological Significance
The benzonitrile scaffold is present in numerous biologically active compounds.[1] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The fluorine atom can enhance properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, derivatives of this compound could be investigated for a wide range of therapeutic targets.
Logical Workflow for Investigating Biological Activity
The following diagram illustrates a logical workflow for exploring the potential biological applications of novel compounds derived from this compound.
Caption: A general workflow for the drug discovery process.
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This technical guide has provided a consolidated overview of its physicochemical properties, a putative synthesis and purification protocol, and a framework for its structural characterization. While there is a need for more comprehensive experimental data, particularly crystallographic and detailed spectroscopic analyses, this document serves as a robust starting point for researchers and drug development professionals interested in utilizing this compound in their work. The unique combination of a nitrile group with fluoro and iodo substituents makes it a promising scaffold for the development of novel therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 723294-75-5[this compound 98%]- Jizhi Biochemical [acmec.com.cn]
- 5. americanelements.com [americanelements.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sandmeyer Reaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 10. jk-sci.com [jk-sci.com]
- 11. byjus.com [byjus.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Column chromatography - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. orgsyn.org [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. 1stsci.com [1stsci.com]
- 22. colorado.edu [colorado.edu]
- 23. FTIR [terpconnect.umd.edu]
- 24. uanlch.vscht.cz [uanlch.vscht.cz]
Technical Guide: Spectroscopic Analysis of 3-Fluoro-5-iodobenzonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-5-iodobenzonitrile (CAS No. 723294-75-5). It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity. Detailed experimental protocols for acquiring this data are provided, along with graphical representations of the analytical workflow and the correlation between spectroscopic signals and molecular structure. This document is intended to serve as a foundational resource for researchers working with this compound.
Molecular and Physical Properties
This compound is a halogenated aromatic nitrile with the following properties:
| Property | Value | Reference |
| Chemical Formula | C₇H₃FIN | [1][2][3][4] |
| Molecular Weight | 247.01 g/mol | [1][3][5] |
| Monoisotopic Mass | 246.92942 Da | [5] |
| CAS Number | 723294-75-5 | [1][2][3][5] |
| Appearance | Solid | [1] |
| Melting Point | 29-30 °C | [1] |
| Boiling Point | 251 °C | [1][4] |
| Density | 1.98 g/cm³ | [1] |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and typical values for its constituent functional groups.
NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) for ¹H and ¹³C, CFCl₃ for ¹⁹F.
Table 1: Predicted ¹H NMR Data
| Proton | Multiplicity | Approx. Chemical Shift (ppm) | Coupling Constants (Hz) |
|---|---|---|---|
| H-2 | Triplet (t) | 7.8 - 8.0 | J(H,F) ≈ 2-3 Hz |
| H-4 | Doublet of Doublets (dd) | 7.6 - 7.8 | J(H,H) ≈ 2-3 Hz, J(H,F) ≈ 8-10 Hz |
| H-6 | Doublet of Doublets (dd) | 7.9 - 8.1 | J(H,H) ≈ 2-3 Hz, J(H,F) ≈ 5-7 Hz |
Table 2: Predicted ¹³C NMR Data
| Carbon | Approx. Chemical Shift (ppm) | Coupling |
|---|---|---|
| C-CN | 115 - 118 | - |
| C-CN | 112 - 115 | - |
| C-I | 92 - 95 | - |
| C-F | 161 - 164 | Doublet, ¹J(C,F) ≈ 250 Hz |
| C-H (Aromatic) | 125 - 145 | Doublets, J(C,F) may be observed |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Multiplicity | Approx. Chemical Shift (ppm) |
|---|
| Ar-F | Triplet of Doublets (td) | -105 to -115 |
Infrared (IR) Spectroscopy Data (Predicted)
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2230 - 2220 | Strong | C≡N (Nitrile) Stretch |
| 1600 - 1550 | Medium-Strong | Aromatic C=C Stretch |
| 1280 - 1200 | Strong | Aryl C-F Stretch |
| 850 - 750 | Strong | C-H Out-of-plane Bending |
| 700 - 500 | Medium-Strong | Aryl C-I Stretch |
Mass Spectrometry (MS) Data
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 247 | High | [M]⁺ (Molecular Ion) |
| 221 | Low | [M - CN]⁺ |
| 120 | Medium | [M - I]⁺ |
| 94 | Medium | [M - I - CN]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of organic molecules.[6]
-
Sample Preparation:
-
Weigh 10-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, small vial.[7]
-
To ensure a clear solution, filter the sample through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely. Avoid using tubes with any chips or cracks.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra. For ¹H and ¹³C, the residual solvent peak can be used as a secondary reference, which is calibrated against internal TMS (0 ppm). For ¹⁹F, an external standard like CFCl₃ is typically used.
-
Infrared (IR) Spectroscopy Protocol
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[8]
-
Sample Preparation (Thin Solid Film Method): [9]
-
Place a small amount (approx. 10-20 mg) of solid this compound into a small vial.
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[9]
-
Using a pipette, place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[9]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the salt plate thoroughly with a suitable solvent like dry acetone and return it to a desiccator.[10]
-
Mass Spectrometry (MS) Protocol
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.[11]
-
Sample Preparation:
-
Prepare a dilute solution of the sample. A typical starting concentration is 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.[12]
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[12]
-
Ensure the final solution is free of any particulate matter. If necessary, filter the solution.[12]
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
The sample is vaporized in a high vacuum environment.[13]
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[13][14]
-
The resulting positively charged ions are accelerated by an electric field.[14]
-
The accelerated ions then enter a magnetic field, where they are deflected based on their mass-to-charge (m/z) ratio.[13]
-
A detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Visualization of Workflow and Data Interpretation
Experimental Workflow
The following diagram illustrates the general workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for spectroscopic analysis of this compound.
Spectroscopic Data and Structural Correlation
This diagram shows how different spectroscopic techniques provide information about specific parts of the this compound molecule.
Caption: Correlation of spectroscopic data to molecular features.
References
- 1. 723294-75-5[this compound 98%]- Jizhi Biochemical [acmec.com.cn]
- 2. 1stsci.com [1stsci.com]
- 3. chemscene.com [chemscene.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound | C7H3FIN | CID 2758988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. amherst.edu [amherst.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. webassign.net [webassign.net]
- 11. fiveable.me [fiveable.me]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. youtube.com [youtube.com]
An In-Depth Technical Guide to 3-Fluoro-5-iodobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitrile group and halogen substituents, make it an attractive starting material for the synthesis of a wide range of complex molecules. The strategic placement of the fluorine and iodine atoms allows for selective functionalization, rendering it a valuable intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound.
Physical and Chemical Properties
This compound is a solid at room temperature with a melting point of 29-30°C.[1] It possesses a molecular weight of 247.01 g/mol and a density of approximately 1.98 g/cm³.[1] While experimental solubility data is limited, it is predicted to have low solubility in water and higher solubility in common polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[2]
| Property | Value | Reference |
| CAS Number | 723294-75-5 | [1] |
| Molecular Formula | C₇H₃FIN | [1] |
| Molecular Weight | 247.01 g/mol | [1] |
| Melting Point | 29-30 °C | [1] |
| Boiling Point | 251 °C | [1] |
| Density | 1.98 g/cm³ | [1] |
| Flash Point | 105 °C | [1] |
| InChI | InChI=1S/C7H3FIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | [1] |
| SMILES | C1=C(C=C(C=C1F)I)C#N | [1] |
Synthesis
A common and effective method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from 3-fluoro-5-iodoaniline. This multi-step process involves the diazotization of the aniline followed by cyanation.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 3-Fluoro-5-iodoaniline
-
Dissolve 3-fluoro-5-iodoaniline (1.0 equivalent) in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. This generates the corresponding diazonium salt in situ.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Heat the cyanide solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the heated cyanide solution.
-
Stir the reaction mixture at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation or column chromatography.[3]
Caption: Synthesis of this compound.
Spectroscopic Analysis
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the fluorine, iodine, and nitrile substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon attached to the fluorine atom will exhibit a characteristic coupling (¹JC-F), which is a key diagnostic feature. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the functional groups present. A strong, sharp peak around 2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C-F stretching vibration is expected to appear in the range of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
Mass Spectrometry
Mass spectrometry can be used to determine the molecular weight of this compound. The molecular ion peak ([M]⁺) would be observed at m/z 247. The fragmentation pattern can provide further structural information, with potential losses of iodine, fluorine, and the nitrile group.
Chemical Reactivity and Applications in Drug Development
This compound is a valuable precursor for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Hydrolysis to 3-Fluoro-5-iodobenzamide
The nitrile group can be hydrolyzed under controlled basic conditions to form the corresponding primary amide, 3-fluoro-5-iodobenzamide. This transformation is a common step in the synthesis of various pharmaceutical compounds.
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to obtain the crude 3-fluoro-5-iodobenzamide.
-
The product can be further purified by recrystallization or column chromatography.[3]
Caption: Hydrolysis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is particularly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is a widely used method for the synthesis of biaryl compounds, which are prevalent in many drug molecules.
-
Heck Reaction: The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene, another important structural motif in medicinal chemistry.
-
Sonogashira Coupling: This reaction involves the coupling with a terminal alkyne to form an alkynylated benzonitrile derivative. Alkynes are versatile functional groups that can be further elaborated.
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond by coupling with an amine. This is a key transformation for the synthesis of anilines and their derivatives, which are common in pharmaceuticals.
The fluorine atom at the 3-position can influence the reactivity and regioselectivity of these cross-coupling reactions and can also impart desirable pharmacokinetic properties to the final products, such as increased metabolic stability and enhanced binding affinity to biological targets.
Biological Activity and Drug Development Potential
While specific biological activity for this compound itself is not extensively documented, the benzonitrile scaffold and, more broadly, halogenated aromatic compounds are prevalent in a wide range of biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like amides or tetrazoles, which are common in drug structures.
The presence of fluorine and iodine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with protein targets. Therefore, this compound serves as a valuable starting point for the synthesis of compound libraries for screening against various biological targets in drug discovery programs. Its derivatives have the potential to be explored as inhibitors of enzymes or as ligands for receptors implicated in a variety of diseases.
Safety Information
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a key synthetic intermediate with a unique combination of functional groups that make it highly valuable for researchers, particularly in the field of drug development. Its well-defined physical and chemical properties, coupled with its versatile reactivity in a range of important chemical transformations, provide a solid foundation for the design and synthesis of novel and complex molecules. The ability to selectively functionalize the molecule through palladium-catalyzed cross-coupling reactions at the iodine-bearing carbon, while retaining the fluorine atom and the versatile nitrile group, offers a powerful strategy for the rapid generation of diverse chemical scaffolds for biological evaluation. As the demand for new therapeutic agents continues to grow, the utility of such strategically functionalized building blocks like this compound is expected to increase significantly.
References
An In-depth Technical Guide to the Safe Handling of 3-Fluoro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for 3-Fluoro-5-iodobenzonitrile (CAS No. 723294-75-5), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.
Chemical Identification and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₃FIN | [1][2][3] |
| Molecular Weight | 247.01 g/mol | [1][3][4] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | 29-30°C | [2] |
| Boiling Point | 251°C at 760 mmHg | [2][5] |
| Flash Point | 105°C | [2][5] |
| Density | 1.98 g/cm³ | [2][5] |
| Storage Temperature | 2-8°C, in a dark and dry place | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements and pictograms.
| GHS Pictogram | Signal Word | Hazard Statements |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed. H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[1][6]
Experimental Protocols for Safe Handling
The following protocols are essential for the safe handling of this compound in a laboratory setting.
3.1. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6][7]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A respirator with a particulate filter conforming to EN 143 is recommended.[7]
3.2. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6][8]
-
Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[7]
3.3. Handling Procedures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][8]
-
Avoid contact with skin and eyes.[8]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Keep the container tightly closed when not in use.[6]
-
Use only non-sparking tools and take precautionary measures against static discharge.[9]
3.4. Storage
-
Keep the container tightly closed.[6]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]
-
Protect from light.[1]
3.5. Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen iodide, and gaseous hydrogen fluoride (HF).[7][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][10]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and contact with the substance. Wear appropriate personal protective equipment.[4][8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[8]
Visualized Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 723294-75-5[this compound 98%]- Jizhi Biochemical [acmec.com.cn]
- 3. This compound | C7H3FIN | CID 2758988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. americanelements.com [americanelements.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 723294-75-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 3-Fluoro-5-iodobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Fluoro-5-iodobenzonitrile, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound in various organic solvents. This guide outlines the known physicochemical properties of the compound, presents a detailed experimental protocol for solubility determination, and describes analytical methods for quantification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior. The following table summarizes key properties of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃FIN | [1][2][3][4][5] |
| Molecular Weight | 247.01 g/mol | [1][3][4] |
| CAS Number | 723294-75-5 | [1][2][3][4][5] |
| Melting Point | 29-30°C | [1] |
| Boiling Point | 251°C | [1][5] |
| Density | 1.98 g/cm³ | [1][5] |
| LogP (calculated) | 2.30198 | [4] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | [4] |
Experimental Protocol for Determining Solubility
The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, THF, dichloromethane, ethyl acetate, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Supersaturated Solutions :
-
Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that a true equilibrium is reached. The presence of undissolved solid should be visible in each vial.
-
-
Sample Collection and Preparation :
-
After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a moderate speed or allow them to stand undisturbed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification :
-
Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectroscopy).
-
Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
-
-
Calculation of Solubility :
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and precise method for determining the concentration of this compound.[6]
-
Column : A C18 reversed-phase column is typically suitable.
-
Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a modifier like formic acid or trifluoroacetic acid. The specific composition should be optimized to achieve good peak shape and retention time.
-
Detection : UV detection at a wavelength where this compound exhibits strong absorbance.
-
Quantification : Prepare a calibration curve using standard solutions of known concentrations of this compound. The concentration of the unknown samples can be determined from this curve.[7]
UV-Vis Spectroscopy
UV-Vis spectroscopy offers a simpler and faster method for quantification, provided that no other components in the solution absorb at the analytical wavelength.[8][9]
-
Wavelength Selection : Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across the UV-Vis spectrum.
-
Quantification : Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.[10] The concentration of the experimental samples can then be calculated using the Beer-Lambert law.
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Solubility (mol/L) | Analytical Method |
| Methanol | 25 | HPLC | |||
| Ethanol | 25 | HPLC | |||
| DMSO | 25 | HPLC | |||
| DMF | 25 | HPLC | |||
| Acetone | 25 | HPLC | |||
| THF | 25 | HPLC | |||
| Dichloromethane | 25 | HPLC | |||
| Ethyl Acetate | 25 | HPLC | |||
| Toluene | 25 | HPLC |
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of this compound.
Logical Flow for Solvent Selection and Analysis
Caption: A diagram showing the logical progression from selecting a diverse range of organic solvents to the final analysis of solubility data.
References
- 1. 723294-75-5[this compound 98%]- Jizhi Biochemical [acmec.com.cn]
- 2. 1stsci.com [1stsci.com]
- 3. This compound | C7H3FIN | CID 2758988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. americanelements.com [americanelements.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Commercial Availability and Technical Guide for 3-Fluoro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-5-iodobenzonitrile, a key building block in medicinal chemistry. It details its commercial availability, synthesis protocols, and its significant role as a precursor in the development of targeted therapeutics, particularly PARP inhibitors for cancer therapy.
Commercial Availability
This compound (CAS No. 723294-75-5) is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities of 97% or higher. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective vendors.
| Supplier | Catalog Number | Purity | Available Quantities |
| 1st Scientific LLC | ST0068WF | 98% | 100mg, 250mg, 1g, 5g |
| Acmec Biochemical | F71860 | 98% | 100mg, 250mg, 1g, 5g |
| ChemScene | CS-W006733 | ≥97% | Inquire for details |
| CRO SPLENDID LAB | CSL-23447 | Inquire for details | Custom synthesis available |
| 3B Scientific Corp. | 3B3-077387 | Inquire for details | 1g |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to a nitrile. The common starting material for this synthesis is 3-fluoro-5-iodoaniline.
Synthesis of this compound via Sandmeyer Reaction
This protocol outlines a plausible method for the laboratory-scale synthesis of this compound.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Methodology:
-
Diazotization: 3-Fluoro-5-iodoaniline (1.0 equivalent) is dissolved in an aqueous solution of hydrochloric acid. The solution is then cooled to a temperature between 0-5 °C in an ice bath.[1]
-
An aqueous solution of sodium nitrite is added dropwise to the cooled solution, maintaining the temperature below 5 °C. This step results in the formation of the corresponding diazonium salt.[1]
-
Cyanation: In a separate reaction vessel, a solution of copper(I) cyanide and potassium cyanide in water is prepared and heated to 60-70 °C.[1]
-
The cold diazonium salt solution is then slowly added to the heated cyanide solution. The reaction mixture is stirred at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Hydrolysis of this compound to 3-Fluoro-5-iodobenzamide
This compound serves as a key intermediate for the synthesis of its corresponding amide, a valuable scaffold in medicinal chemistry.
Methodology:
-
Reaction Setup: this compound (1.0 equivalent) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).[1]
-
To this solution, potassium carbonate and hydrogen peroxide are added, and the mixture is stirred at room temperature.[1]
-
The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The crude 3-Fluoro-5-iodobenzamide can be further purified by recrystallization.[1]
Application in Drug Discovery: A Precursor for PARP Inhibitors
While this compound is a versatile building block, its derivative, 3-fluoro-5-iodobenzamide, is of particular interest in the field of oncology as a precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3]
The Role of PARP in DNA Repair and Cancer Therapy
PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of these cancer cells to repair DSBs ultimately leads to cell death through a process known as synthetic lethality.[3] This targeted approach has led to the development of several successful PARP inhibitors for treating various cancers.[3]
The benzamide moiety of molecules derived from 3-fluoro-5-iodobenzamide mimics the nicotinamide portion of the NAD+ substrate, enabling it to competitively inhibit the PARP enzyme's catalytic site.[2]
Signaling Pathway of PARP1 in Single-Strand Break Repair
Caption: PARP1 signaling pathway in DNA repair and the mechanism of PARP inhibitors.
This guide provides a foundational understanding of the commercial availability, synthesis, and significant applications of this compound for professionals in the field of drug discovery and development. Its role as a key precursor for PARP inhibitors highlights its importance in the ongoing efforts to develop targeted cancer therapies.
References
Molecular weight and formula of 3-Fluoro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-5-iodobenzonitrile, a halogenated aromatic nitrile of interest in synthetic chemistry and drug discovery.
Physicochemical Properties
The fundamental molecular and physical characteristics of this compound are summarized below. This data is essential for its application in experimental design, reaction modeling, and analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₇H₃FIN | [1][2][3][4] |
| Molecular Weight | 247.01 g/mol | [1][2][3][4] |
| CAS Number | 723294-75-5 | [1][2][3] |
| Appearance | Off-white to light brown solid | [5] |
| Melting Point | 29-30 °C | [1] |
| Boiling Point | 251 °C | [1][2] |
| Density | 1.98 g/cm³ | [1][2] |
| Flash Point | 105 °C | [1][2] |
| SMILES | C1=C(C=C(C=C1F)I)C#N | [2][3][6] |
| InChI | InChI=1S/C7H3FIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | [1][4] |
| InChIKey | FCJNITIJYWQFCM-UHFFFAOYSA-N | [1][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are crucial for its consistent and safe production in a laboratory setting. Below is a representative synthetic and purification workflow.
Synthesis of this compound
A plausible synthetic route to this compound can be conceptualized through a Sandmeyer reaction, a well-established method for the introduction of a cyano group onto an aromatic ring.
Caption: Synthetic pathway for this compound.
Experimental Workflow: Purification and Analysis
Following synthesis, a standard workflow for the purification and subsequent analysis to confirm the identity and purity of the final product is necessary.
Caption: Purification and analysis workflow.
References
- 1. 723294-75-5[this compound 98%]- Jizhi Biochemical [acmec.com.cn]
- 2. americanelements.com [americanelements.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C7H3FIN | CID 2758988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 351003-36-6,2-Fluoro-5-iodobenzonitrile | lookchem [lookchem.com]
- 6. 1stsci.com [1stsci.com]
An In-depth Technical Guide to 3-Fluoro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-5-iodobenzonitrile, a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a plausible synthetic route, and explores its potential applications as a key building block in the synthesis of targeted therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.
Compound Identification and Properties
The IUPAC name for the compound is This compound .[1][2] It is a disubstituted benzonitrile with a fluorine atom at the 3-position and an iodine atom at the 5-position relative to the nitrile group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 723294-75-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₃FIN | [1][2][3][4] |
| Molecular Weight | 247.01 g/mol | [1][2][3][4] |
| Appearance | Not specified, likely a solid | |
| Melting Point | 29-30°C | [3] |
| Boiling Point | 251°C at 760 mmHg | [2][3] |
| Density | 1.98 g/cm³ | [3] |
| Flash Point | 105°C | [2][3] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.[6] | |
| InChI | InChI=1S/C7H3FIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | [1][3] |
| SMILES | C1=C(C=C(C=C1F)I)C#N | [1][4][5] |
Table 2: Computational Descriptors
| Descriptor | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | [4] |
| LogP | 2.30198 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 0 | [4] |
Experimental Protocols
2.1. Synthesis of this compound via Sandmeyer Reaction
This protocol describes the synthesis starting from the commercially available 3-Fluoro-5-iodoaniline. The process involves two main steps: diazotization of the aniline followed by cyanation with a copper(I) cyanide catalyst.
Step 1: Diazotization of 3-Fluoro-5-iodoaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 3-Fluoro-5-iodoaniline (1.0 equivalent) in an aqueous solution of hydrochloric acid (e.g., 3 M).
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
Stirring: Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 3-fluoro-5-iodobenzenediazonium chloride salt. The solution should be kept cold for the subsequent step.
Step 2: Cyanation (Sandmeyer Reaction)
-
Catalyst Preparation: In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Heat this solution to 60-70 °C. Caution: Cyanide salts are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the heated copper(I) cyanide solution.[1] Vigorous nitrogen evolution will be observed. The rate of addition should be controlled to manage the effervescence.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours to ensure the reaction goes to completion.[2]
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product into a suitable organic solvent such as toluene or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.[2]
-
Applications in Drug Development: A Precursor for PARP Inhibitors
The benzamide functional group is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Halogenated benzamides, which can be synthesized from precursors like this compound, are of particular interest for developing inhibitors of Poly(ADP-ribose) polymerase (PARP).[3][7]
PARP enzymes, especially PARP1, are crucial for the repair of DNA single-strand breaks (SSBs).[7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death. This concept, known as "synthetic lethality," is a clinically validated strategy for treating certain types of ovarian, breast, and prostate cancers.[3]
The benzamide moiety of PARP inhibitors often mimics the nicotinamide portion of NAD+, the natural substrate for PARP, thereby acting as a competitive inhibitor.[7] this compound serves as a valuable starting material because its nitrile group can be readily hydrolyzed to the primary benzamide. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions (e.g., Sonogashira, Suzuki) to build more complex and potent inhibitors.[3][7]
3.1. PARP1 Signaling Pathway in DNA Repair
The diagram below illustrates the central role of PARP1 in the base excision repair (BER) pathway for SSBs and the mechanism of action for PARP inhibitors.
3.2. Experimental Protocol: Hydrolysis to 3-Fluoro-5-iodobenzamide
The conversion of this compound to its corresponding primary amide is a key step in the synthesis of potential PARP inhibitors.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or tert-butanol in a round-bottom flask.[1][6]
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate.[1][6]
-
Oxidant Addition: Cool the mixture in an ice bath to below 10 °C. Slowly add hydrogen peroxide (30% aqueous solution, ~3.0 equivalents) dropwise, maintaining the low temperature.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Once complete, quench any excess peroxide with a saturated aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl to a pH of ~2-3 to precipitate the product.[6]
-
Purification: Filter the crude solid, wash with cold water, and dry under vacuum. The 3-Fluoro-5-iodobenzamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]
3.3. Drug Development Workflow
The development of a novel therapeutic, such as a PARP inhibitor, from a starting material like this compound follows a structured workflow from initial synthesis to biological validation.
Safety Information
This compound should be handled with care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) before handling this chemical. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 3-Fluoro-5-iodobenzonitrile as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-fluoro-5-iodobenzonitrile as a key starting material and intermediate in the synthesis of targeted therapeutic agents. The unique substitution pattern of this molecule, featuring a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, offers a trifecta of functionalities for medicinal chemists to exploit in the design and synthesis of novel drug candidates.
The presence of iodine allows for the introduction of diverse molecular fragments through various palladium-catalyzed cross-coupling reactions. The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. The nitrile group can be hydrolyzed to a primary amide, a common pharmacophore in many enzyme inhibitors, or can be retained for its own electronic and binding properties.
This document outlines synthetic strategies, detailed experimental protocols, and the biological context for the application of this compound in the development of kinase and Poly(ADP-ribose) polymerase (PARP) inhibitors.
Key Synthetic Transformations
This compound serves as a versatile precursor for a variety of chemical transformations. A common initial step is the hydrolysis of the nitrile to the corresponding benzamide.[1][2]
1. Hydrolysis to 3-Fluoro-5-iodobenzamide
The conversion of this compound to 3-fluoro-5-iodobenzamide is a crucial step for the synthesis of many inhibitors where the benzamide moiety mimics the nicotinamide portion of NAD+.[3]
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-5-iodobenzamide from this compound
This protocol describes the controlled hydrolysis of this compound to yield 3-fluoro-5-iodobenzamide.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Hydrogen peroxide (H₂O₂)
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound (1 equivalent) in DMSO.
-
Add potassium carbonate (K₂CO₃) to the solution.
-
Slowly add hydrogen peroxide (H₂O₂) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-fluoro-5-iodobenzamide.
Once 3-fluoro-5-iodobenzamide is synthesized, the iodine atom provides a handle for various palladium-catalyzed cross-coupling reactions to build molecular complexity. These reactions are instrumental in creating libraries of potential kinase and PARP inhibitors.[4][5]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of 3-fluoro-5-iodobenzamide with an arylboronic acid.[4][5]
Materials:
-
3-Fluoro-5-iodobenzamide
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/Water mixture, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve 3-fluoro-5-iodobenzamide (1.0 equivalent) and the arylboronic acid in the dioxane/water mixture.
-
Add the base to the solution.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reaction | Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Fluoro-5-iodobenzamide | Arylboronic Acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | Not Specified | [5] |
| Heck | 3-Fluoro-5-iodobenzamide | Alkene | Pd(OAc)₂ | Et₃N | DMF | Not Specified | [5] |
| Sonogashira | 3-Fluoro-5-iodobenzamide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | Not Specified | [3] |
| Buchwald-Hartwig | 3-Fluoro-5-iodobenzamide | Amine | Pd₂(dba)₃, Ligand | NaOtBu | Toluene | Not Specified | [4] |
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions.
Application in Kinase Inhibitor Synthesis
This compound is a valuable precursor for the synthesis of kinase inhibitors, particularly those targeting the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.[4] The benzamide derived from this starting material can be elaborated through cross-coupling reactions to generate potent inhibitors.
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Mutations in genes of this pathway, such as BRAF, are common in cancers like melanoma.[4]
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition.
Application in PARP Inhibitor Synthesis
The benzamide scaffold is a key feature of many Poly(ADP-ribose) polymerase (PARP) inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate.[3] this compound is a valuable precursor for synthesizing these inhibitors, which are effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[6]
PARP1 is a crucial enzyme in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) for double-strand break (DSB) repair, inhibiting PARP leads to the accumulation of DSBs during replication, resulting in cell death through synthetic lethality.[3][6]
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Drug Development Workflow
The development of a potent inhibitor from a building block like this compound follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for drug development from this compound.
References
Application Notes and Protocols for the Use of 3-Fluoro-5-iodobenzonitrile in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-Fluoro-5-iodobenzonitrile in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group serves as a valuable synthetic handle for further transformations.
The protocols and data presented herein are based on established methodologies for Suzuki-Miyaura couplings of electron-deficient aryl iodides. While specific peer-reviewed examples for this compound are not abundant, the provided protocols are adapted from robust procedures for structurally similar substrates, such as 3-Fluoro-5-iodobenzamide, and serve as an excellent starting point for reaction optimization.
General Reaction Scheme
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound, such as an arylboronic acid or ester. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Application Notes: Optimizing Reaction Parameters
The success of the Suzuki-Miyaura coupling with this compound hinges on the careful selection of the catalyst system, base, and solvent. As an electron-deficient aryl iodide, this substrate is highly reactive towards oxidative addition but can also be susceptible to side reactions.
-
Palladium Catalyst and Ligand Selection : The choice of the palladium catalyst and, more critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are generally preferred as they stabilize the palladium center, promote the rate-limiting reductive elimination step, and suppress side reactions like deiodination.[1]
-
Common Pre-catalysts : Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf) are effective pre-catalysts.
-
Recommended Ligands : Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for challenging couplings and can help minimize the formation of the 3-fluorobenzonitrile byproduct.[1]
-
-
Choice of Base : A base is essential for the transmetalation step. For electron-deficient substrates like this compound, moderately strong inorganic bases are often preferred to avoid degradation of the starting material.[1]
-
Effective Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are excellent choices. K₃PO₄ is often effective in preventing boronic acid deboronation and promoting high yields.[1]
-
-
Solvent System : A variety of solvents can be employed, often as a mixture with water to facilitate the dissolution of the inorganic base.
-
Common Solvents : Aprotic polar solvents such as 1,4-dioxane, toluene, or dimethoxyethane (DME), typically in a mixture with water (e.g., 4:1 or 5:1 ratio), are widely used and effective.[2]
-
-
Troubleshooting: Deiodination : A common side reaction with electron-deficient aryl iodides is deiodination (hydrodehalogenation), which results in the formation of 3-fluorobenzonitrile.[1] The electron-withdrawing nature of the fluorine and nitrile groups makes the carbon-iodine bond more susceptible to this side reaction.[1] To minimize this:
Data Presentation: Representative Reaction Conditions
The following table summarizes generalized conditions for the Suzuki-Miyaura coupling of this compound. These parameters serve as a validated starting point for optimization with different arylboronic acids.
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 eq) | Arylboronic Acid (1.5 eq) |
| Pd Pre-catalyst | PdCl₂(dppf) (2-5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | SPhos or XPhos (4-5 mol%) |
| Base | K₂CO₃ (2.0 - 3.0 eq) | K₃PO₄ (3.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) |
| Temperature | 80 - 100 °C | 100 - 110 °C |
| Time | 4 - 16 h | 12 - 24 h |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure using PdCl₂(dppf)
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), and purification equipment.
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere : Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst, PdCl₂(dppf) (3 mol%).
-
Solvent Addition : Add the degassed solvent system, a mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-fluoro-5-arylbenzonitrile.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The diagram below illustrates the key steps in the palladium-catalyzed cycle for the coupling of an aryl halide (Ar-I) with a boronic acid (R-B(OH)₂).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following flowchart outlines the standard laboratory procedure from reaction setup to product isolation.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Fluoro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of palladium-catalyzed cross-coupling reactions utilizing 3-Fluoro-5-iodobenzonitrile, a versatile building block in medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine and cyano substituents make this scaffold a valuable precursor for the synthesis of a diverse range of complex organic molecules. This document outlines key palladium-catalyzed reactions, provides representative experimental protocols, and summarizes typical reaction conditions.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, the carbon-iodine bond serves as a reactive handle for various coupling reactions, enabling the introduction of a wide array of functionalities at the 5-position. Common palladium-catalyzed reactions involving this substrate include Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination, and cyanation reactions.
Key Applications in Drug Discovery
Derivatives of this compound have shown significant potential in drug discovery. Notably, compounds bearing the 3-fluorobenzonitrile moiety have been investigated as:
-
Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs): These compounds are of interest for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.[2][3][4] The 3-fluoro-5-substituted benzonitrile scaffold is a key feature in several potent and selective mGluR5 NAMs.[3]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The 3-fluorobenzonitrile scaffold has been incorporated into the design of PARP inhibitors, which are a class of anticancer agents particularly effective in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[5][6]
Palladium-Catalyzed Reactions of this compound
The following sections detail the most common palladium-catalyzed reactions for the functionalization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or its ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Typical Range/Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1-10 mol% |
| Ligand | PPh₃, dppf, SPhos, XPhos | 1-2 eq. relative to Pd |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | - |
| Temperature | 80-120 °C | - |
| Time | 2-24 hours | - |
Experimental Protocol: Synthesis of 3-Fluoro-5-(pyridin-3-yl)benzonitrile
-
To a reaction vessel, add this compound (1.0 eq.), 3-pyridylboronic acid (1.2 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Add a base, for example, K₂CO₃ (2.0 eq.).
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Sonogashira Coupling
The Sonogashira coupling is a method for forming a C-C bond between this compound and a terminal alkyne, yielding an alkynyl-substituted benzonitrile. This reaction is crucial for synthesizing precursors to various biologically active molecules.[4][7]
General Reaction Scheme:
Caption: General scheme of a Sonogashira coupling reaction.
Table 2: Representative Conditions for Sonogashira Coupling
| Component | Example | Typical Range/Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 1-5 mol% |
| Copper(I) Co-catalyst | CuI | 1-10 mol% |
| Ligand | PPh₃, AsPh₃ | 2-4 eq. relative to Pd |
| Base | Et₃N, piperidine, DIPA | Solvent or co-solvent |
| Solvent | THF, DMF, Toluene | - |
| Temperature | Room temperature to 80 °C | - |
| Time | 1-12 hours | - |
Experimental Protocol: Synthesis of 3-Fluoro-5-(phenylethynyl)benzonitrile
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent like anhydrous THF.
-
Add phenylacetylene (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.).
-
Add an amine base, for example, triethylamine (2.0 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the product.
Heck Reaction
The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is a valuable method for constructing complex carbon skeletons.
General Reaction Scheme:
References
- 1. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 3-Fluoro-5-iodobenzonitrile in the Synthesis of PET Radiotracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodobenzonitrile is a versatile aromatic building block utilized in the synthesis of various molecular probes, including precursors for Positron Emission Tomography (PET) radiotracers. Its chemical structure, featuring a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, allows for diverse chemical modifications. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the introduction of various functional groups. This application note details a key use of this compound in the synthesis of the reference standard for a significant PET radiotracer, [¹⁸F]FPEB, which is used for imaging the metabotropic glutamate receptor subtype 5 (mGluR5). The subsequent radiosynthesis of [¹⁸F]FPEB from a nitro-precursor is also detailed to provide a complete context for its application in PET imaging.
Application: Synthesis of the [¹⁸F]FPEB Reference Standard
This compound serves as a crucial starting material for the synthesis of the non-radioactive ("cold") standard of 3-fluoro-5-(2-pyridinylethynyl)benzonitrile (FPEB). This standard is essential for the identification and quality control of the corresponding radiotracer, [¹⁸F]FPEB. The synthesis is typically achieved through a Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling for FPEB Synthesis
This protocol describes the palladium-catalyzed cross-coupling of this compound with 2-ethynylpyridine to yield 3-fluoro-5-(2-pyridinylethynyl)benzonitrile.
Materials:
-
This compound
-
2-Ethynylpyridine
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
-
Dissolve the solids in a mixture of anhydrous THF and triethylamine (e.g., 2:1 v/v).
-
To this stirring solution, add 2-ethynylpyridine (1.2 eq) dropwise.
-
Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure 3-fluoro-5-(2-pyridinylethynyl)benzonitrile (FPEB).
Radiosynthesis of [¹⁸F]FPEB from a Nitro-Precursor
While this compound is used for the synthesis of the reference standard, the radiosynthesis of [¹⁸F]FPEB for PET imaging is typically performed via a nucleophilic aromatic substitution (SɴAr) reaction on a precursor with a suitable leaving group, such as a nitro group. The precursor, 3-nitro-5-(2-pyridinylethynyl)benzonitrile, is commercially available or can be synthesized.
Experimental Protocol: Radiosynthesis of [¹⁸F]FPEB
This protocol outlines the automated radiosynthesis of [¹⁸F]FPEB by nucleophilic displacement of a nitro group with [¹⁸F]fluoride.[1]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
3-nitro-5-(2-pyridinylethynyl)benzonitrile (nitro-precursor)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Water for injection
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Add a solution of the 3-nitro-5-(2-pyridinylethynyl)benzonitrile precursor in anhydrous DMSO to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at a high temperature (e.g., 160 °C) for a specified time (e.g., 15 minutes).
-
Purification: After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative HPLC column for purification. Collect the fraction corresponding to [¹⁸F]FPEB.
-
Formulation: Remove the HPLC solvent from the collected fraction under reduced pressure. Reformulate the [¹⁸F]FPEB in a sterile solution (e.g., saline with a small percentage of ethanol) for injection after passing it through a sterile filter.
Quantitative Data Summary
The following table summarizes typical quantitative data for the radiosynthesis of [¹⁸F]FPEB.
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay corrected) | 20 ± 5% | [1] |
| Synthesis Time | ~90 minutes | [2] |
| Molar Activity | 666 ± 51.8 GBq/μmol (18 ± 1.4 Ci/μmol) | [1] |
| Radiochemical Purity | >98% | [1] |
Conclusion
This compound is a valuable starting material in the context of PET radiotracer development, particularly for the synthesis of the FPEB reference standard. While not the direct precursor for the radiofluorination step in the synthesis of [¹⁸F]FPEB, its role in providing the non-radioactive standard is indispensable for analytical verification and quality control. The established radiosynthesis of [¹⁸F]FPEB from a nitro-precursor is a robust method that yields the radiotracer in quantities and purities suitable for clinical research in imaging mGluR5. The methodologies described herein provide a comprehensive overview for researchers and professionals in the field of drug development and molecular imaging.
References
Application Notes and Protocols for the Hydrolysis of 3-Fluoro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the hydrolysis of 3-Fluoro-5-iodobenzonitrile. This process is a key transformation in synthetic organic chemistry, yielding either 3-fluoro-5-iodobenzamide or 3-fluoro-5-iodobenzoic acid, both valuable intermediates in the development of novel pharmaceutical compounds.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final carboxylic acid product is presented below for easy reference.
| Property | This compound | 3-fluoro-5-iodobenzoic acid |
| CAS Number | 723294-75-5[1] | 723294-74-4[2] |
| Molecular Formula | C₇H₃FIN[1] | C₇H₄FIO₂[2] |
| Molecular Weight | 247.01 g/mol [1] | 266.01 g/mol [2] |
| Melting Point | 29-30 °C[3] | Not explicitly available, but related compounds suggest a solid at room temperature. |
| Boiling Point | 251 °C[3] | Not available |
| Appearance | Not explicitly available, but likely a solid at room temperature. | Faint orange to faint red powder[2] |
| Purity | ≥97% (commercially available)[4] | ≥95% (commercially available)[5] |
Experimental Protocols
The hydrolysis of this compound can be controlled to yield either the intermediate amide or the final carboxylic acid, depending on the reaction conditions. Both acid- and base-catalyzed methods can be employed for the complete hydrolysis to the carboxylic acid.
Protocol 1: Controlled Basic Hydrolysis to 3-Fluoro-5-iodobenzamide
This protocol is designed for the partial hydrolysis of the nitrile to the corresponding primary amide.
Reaction Scheme:
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Water (deionized)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium sulfite solution
-
Dilute hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of this compound in a suitable volume of dimethyl sulfoxide (DMSO).
-
To this solution, add potassium carbonate (K₂CO₃).
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature is maintained.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to decompose excess hydrogen peroxide.[6]
-
Acidify the mixture with dilute HCl to a pH of ~2-3 to precipitate the product.[6]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-5-iodobenzamide.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[6]
Protocol 2: Acid-Catalyzed Hydrolysis to 3-fluoro-5-iodobenzoic acid (General Procedure)
This protocol outlines a general procedure for the complete hydrolysis of the nitrile to the carboxylic acid using a strong acid. Note: This is a general procedure and may require optimization for this specific substrate.
Reaction Scheme:
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄, e.g., 60% aqueous solution)
-
Water (deionized)
-
Organic solvent for extraction (e.g., ethyl acetate, chloroform)
-
Saturated aqueous sodium bicarbonate solution
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and an aqueous solution of sulfuric acid (e.g., 60%).[8]
-
Heat the mixture to reflux and maintain for several hours (e.g., 9 hours).[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., chloroform).[8]
-
To purify, the crude product can be dissolved in an organic solvent and washed with a dilute basic solution, such as aqueous sodium bicarbonate, to convert the carboxylic acid to its water-soluble salt.[9] The aqueous layer is then separated and acidified with concentrated HCl to precipitate the purified 3-fluoro-5-iodobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry.
Purification:
The crude 3-fluoro-5-iodobenzoic acid can be further purified by recrystallization. A common solvent for recrystallizing benzoic acid derivatives is water or an ethanol/water mixture.[10][11]
Protocol 3: Base-Catalyzed Hydrolysis to 3-fluoro-5-iodobenzoic acid (General Procedure)
This protocol provides a general method for the complete hydrolysis of the nitrile to the carboxylate salt, followed by acidification to yield the carboxylic acid. Note: This is a general procedure and may require optimization for this specific substrate.
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydroxide (NaOH, aqueous solution)
-
Ethanol (optional, as a co-solvent)
-
Concentrated hydrochloric acid (HCl)
-
Water (deionized)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine this compound with an aqueous solution of sodium hydroxide. Ethanol can be used as a co-solvent to aid solubility.
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, which will precipitate the 3-fluoro-5-iodobenzoic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any inorganic salts.
-
Dry the purified 3-fluoro-5-iodobenzoic acid.
Purification:
Further purification can be achieved by recrystallization from an appropriate solvent, such as an ethanol/water mixture.[6]
Safety Information
This compound:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[2]
3-fluoro-5-iodobenzoic acid:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust, fumes, gas, mist, vapours, spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P312 (Call a POISON CENTER or doctor/physician if you feel unwell).[2]
-
Handling: Use only outdoors or in a well-ventilated area. Wash thoroughly after handling.[2]
General Precautions:
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the hydrolysis of this compound.
Caption: General workflow for the hydrolysis of this compound.
References
- 1. This compound | C7H3FIN | CID 2758988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 723294-75-5[this compound 98%]- Jizhi Biochemical [acmec.com.cn]
- 4. chemscene.com [chemscene.com]
- 5. 3-Bromo-5-iodobenzoic acid 97 188815-32-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US5332851A - Processes for producing 5-fluorobenzoic acids and their intermediates - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. View of Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Purity Assessment of 3-Fluoro-5-iodobenzonitrile
Introduction
3-Fluoro-5-iodobenzonitrile is a halogenated aromatic nitrile, a class of compounds often utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Given its application in fields requiring high-purity materials, rigorous analytical methodologies are essential to accurately determine its purity and identify any potential impurities. These application notes provide detailed protocols for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The selection of these methods is based on their widespread use in the pharmaceutical industry for the analysis of active pharmaceutical ingredients (APIs) and intermediates.[3] HPLC is a robust technique for determining the purity of non-volatile and thermally labile compounds, while GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities.[4][5] qNMR offers a primary analytical method for determining absolute purity without the need for a specific reference standard of the analyte.[6]
Analytical Methods
A comprehensive purity assessment of this compound involves a combination of chromatographic and spectroscopic techniques to ensure the identification and quantification of a wide range of potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of this compound. The aromatic and halogenated nature of the molecule makes it well-suited for separation on columns with alternative selectivities to standard C18 phases, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer enhanced resolution of closely related impurities.[4]
Experimental Protocol: RP-HPLC
-
Instrumentation: An HPLC system equipped with a UV detector and an autosampler.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) or a PFP column.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in acetonitrile to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with 40% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative Data Summary: HPLC Purity Analysis
| Parameter | Value |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 40-95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Typical Purity | >98% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound.[4] A temperature-programmed method is employed to ensure the elution of a broad range of potential impurities.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Reagents: Dichloromethane (HPLC grade) or other suitable solvent.
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature: 70 °C, hold for 2 minutes. Ramp at 10 °C/min to 300 °C. Hold for 5 minutes at 300 °C.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
-
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be achieved using an internal or external standard method.
Quantitative Data Summary: GC-MS Impurity Profiling
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium, 1 mL/min |
| Oven Program | 70°C (2 min), then 10°C/min to 300°C (5 min) |
| Ionization | EI, 70 eV |
| Mass Range | m/z 40-500 |
| Common Impurities | Residual solvents, starting materials (e.g., 3-fluoro-5-iodoaniline), and reaction byproducts. |
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that can be used to determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself. The method relies on the use of a certified internal standard.[6]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) of high purity.
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into an NMR tube.
-
Solvent Addition: Add a sufficient volume of deuterated solvent to dissolve both the sample and the internal standard.
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the certified internal standard.
Quantitative Data Summary: qNMR for Absolute Purity
| Parameter | Value |
| Spectrometer Frequency | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic acid or Dimethyl sulfone (certified) |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton |
| Number of Scans | ≥ 16 |
| Calculated Purity | Typically reported as a weight/weight percentage. |
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for purity assessment of this compound.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the comprehensive purity assessment of this compound. The combination of HPLC, GC-MS, and qNMR ensures the accurate determination of purity and the identification of potential impurities, which is critical for its application in research, development, and manufacturing. The provided protocols and data tables serve as a guide for researchers, scientists, and drug development professionals in establishing reliable quality control procedures for this important chemical intermediate.
References
Application Notes and Protocols for the Analysis of 3-Fluoro-5-iodobenzonitrile Reaction Mixtures by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 3-fluoro-5-iodobenzonitrile and its reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for monitoring reaction progress, assessing product purity, and identifying potential byproducts in synthetic chemistry and drug development processes.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a powerful technique for separating and quantifying components in a reaction mixture containing this compound. The method described here is suitable for monitoring the conversion of starting materials and the formation of products.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), optional mobile phase modifier
Procedure:
-
Sample Preparation:
-
Carefully take an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting with a non-reactive solvent).
-
Dilute the aliquot with the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration suitable for HPLC analysis (typically in the range of 10-100 µg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water is recommended for effective separation. A typical gradient could be:
-
Solvent A: Water with 0.1% TFA (optional, can improve peak shape)
-
Solvent B: Acetonitrile with 0.1% TFA (optional)
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and other components by comparing their retention times with those of pure standards.
-
For quantitative analysis, create a calibration curve by injecting known concentrations of the standards.
-
Calculate the concentration of each component in the reaction mixture based on the peak area and the calibration curve.
-
Data Presentation: HPLC Analysis of a Reaction Mixture
The following table summarizes representative quantitative data from the HPLC analysis of a reaction mixture where this compound is being converted to a product.
| Component | Retention Time (min) | Peak Area | Concentration (mg/mL) |
| This compound | 12.5 | 1589000 | 0.45 |
| Product | 8.2 | 2154000 | 0.62 |
| Byproduct 1 | 10.1 | 123000 | 0.04 |
| Byproduct 2 | 14.8 | 75000 | 0.02 |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of a reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an excellent technique for the identification and quantification of volatile and semi-volatile components in a reaction mixture, providing both chromatographic separation and mass spectral information for structural elucidation.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Internal Standard (optional, e.g., a non-reactive aromatic compound with a similar boiling point)
Procedure:
-
Sample Preparation:
-
Take an aliquot (e.g., 50 µL) from the reaction mixture.
-
If the reaction solvent is not volatile or is incompatible with the GC column, perform a liquid-liquid extraction. Dilute the aliquot with water and extract the organic components with a suitable solvent like dichloromethane or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the extract to a final concentration appropriate for GC-MS analysis (typically 1-10 µg/mL).
-
If using an internal standard for quantification, add a known amount to the diluted sample.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless or split injection depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
-
-
Data Analysis:
-
Identify components by comparing their retention times and mass spectra with those of pure standards and/or a mass spectral library.
-
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 247 and characteristic fragmentation patterns.
-
For quantitative analysis, construct a calibration curve using an internal or external standard method.
-
Data Presentation: GC-MS Analysis of a Reaction Mixture
The following table presents representative quantitative data from the GC-MS analysis of a reaction mixture.
| Component | Retention Time (min) | Key Mass Fragments (m/z) | Concentration (µg/mL) |
| This compound | 9.8 | 247, 220, 120, 93 | 5.2 |
| Product | 7.5 | (Varies by product) | 8.9 |
| Unreacted Starting Material | 6.2 | (Varies) | 1.1 |
| Solvent | 2.1 | (Varies) | - |
Logical Diagram: GC-MS Data Interpretation
Caption: Logical flow for GC-MS data interpretation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-Fluoro-5-iodobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki-Miyaura coupling reaction for 3-Fluoro-5-iodobenzonitrile. This electron-deficient aryl iodide presents unique challenges, and this guide offers troubleshooting advice and detailed protocols to achieve successful cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction of this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in the Suzuki coupling of an electron-deficient substrate like this compound can stem from several factors. Systematically investigate the following:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be optimal. Consider using more electron-rich and bulky phosphine ligands, such as Buchwald or Fu's ligands (e.g., XPhos, SPhos, RuPhos), which can promote the oxidative addition and reductive elimination steps for electron-poor aryl halides.
-
Base Selection: The choice and strength of the base are critical. While common bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to facilitate the transmetalation step, which can be sluggish for electron-deficient systems.
-
Solvent System: The solvent must be appropriate for the chosen base and temperature. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
Reaction Temperature: Higher temperatures are often required to drive the reaction to completion, but excessive heat can lead to catalyst decomposition and side reactions. A systematic temperature screen is recommended.
-
Quality of Reagents: Ensure the boronic acid is of high purity and not degraded. The this compound should also be pure.
Q2: I am observing a significant amount of a dehalogenated byproduct (3-fluorobenzonitrile). How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction with electron-deficient aryl halides.[1] To minimize this:
-
Optimize Catalyst/Ligand: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.[1]
-
Choice of Base: A milder base might be beneficial. If using a strong base, ensure it is not promoting a competitive reduction pathway.
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Lower Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation.[1] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Reaction Time: Prolonged reaction times can lead to increased side product formation. Monitor the reaction closely and stop it once the starting material is consumed.
Q3: The reaction with my sterically hindered boronic acid is very slow or fails completely. What adjustments should I make?
A3: Steric hindrance on the boronic acid can significantly slow down the transmetalation step. To overcome this:
-
Use Bulky Ligands: Buchwald-type biarylphosphine ligands are particularly effective for coupling sterically hindered substrates as they can accelerate both oxidative addition and reductive elimination.
-
Employ a Stronger Base: A robust base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the challenging transmetalation with hindered partners.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Solvents with higher boiling points like toluene or dioxane may be required.
Q4: How do I choose the optimal palladium catalyst and ligand for this specific substrate?
A4: For an electron-deficient substrate like this compound, the catalyst system is crucial. While general-purpose catalysts like Pd(PPh₃)₄ can work, more specialized systems often provide better results. A good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a bulky, electron-rich phosphine ligand. Screening a small panel of ligands (e.g., XPhos, SPhos, RuPhos) is highly recommended to identify the optimal choice for your specific boronic acid.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that yields are highly dependent on the specific boronic acid used and the optimization of reaction parameters.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 110 | 8 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 85 | 24 | 65 |
| 5 | 3-Pyridinylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.5) | Toluene | 110 | 18 | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
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Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl nitrile.
Visualizations
References
Minimizing deiodination side reactions with 3-Fluoro-5-iodobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Fluoro-5-iodobenzonitrile in chemical synthesis, with a special focus on minimizing deiodination side reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem when using this compound?
A1: Deiodination is an undesired side reaction where the iodine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 3-fluorobenzonitrile. This byproduct reduces the yield of the desired cross-coupling product and complicates the purification process. The electron-withdrawing nature of the nitrile and fluorine groups makes the carbon-iodine bond more susceptible to cleavage under certain reaction conditions.
Q2: What are the main factors that promote deiodination?
A2: Several factors can contribute to increased deiodination, including:
-
High reaction temperatures: Elevated temperatures can provide the energy needed to cleave the relatively weak carbon-iodine bond.
-
Strong bases: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote pathways that lead to deiodination.
-
Ligand choice: The type of phosphine ligand used in palladium-catalyzed cross-coupling reactions plays a critical role. Less bulky or electron-poor ligands may not effectively stabilize the palladium center, leading to a higher likelihood of side reactions.
-
Reaction time: Prolonged reaction times can sometimes lead to a higher accumulation of the deiodinated byproduct.
-
Catalyst choice: The palladium source and its oxidation state can influence the catalytic cycle and the prevalence of side reactions.
Q3: How can I minimize deiodination in my experiments with this compound?
A3: Minimizing deiodination requires careful optimization of reaction conditions. Key strategies include:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step in the catalytic cycle, outcompeting the pathways that lead to deiodination.
-
Base Selection: Use milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Temperature Control: Conduct the reaction at the lowest effective temperature.
-
Catalyst System: Utilize well-defined palladium precatalysts to ensure the formation of the active catalytic species.
Q4: Are there alternatives to using this compound if deiodination is a persistent issue?
A4: If deiodination remains a significant problem, you could consider using the corresponding aryl bromide (3-Bromo-5-fluorobenzonitrile). Aryl bromides are generally more stable and less prone to dehalogenation, although they may require more forcing reaction conditions (e.g., higher temperatures or more active catalysts) for the cross-coupling reaction to proceed efficiently.
Troubleshooting Guides
Issue 1: Significant Formation of 3-Fluorobenzonitrile (Deiodinated Byproduct) in Suzuki-Miyaura Coupling
Possible Causes & Recommended Actions:
| Possible Cause | Recommended Action |
| Inappropriate Ligand | Switch to a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, tBuXPhos, or RuPhos. These ligands promote efficient oxidative addition and reductive elimination, minimizing side reactions.[1] |
| Base is too Strong | Replace strong bases like NaOt-Bu with milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] |
| High Reaction Temperature | Lower the reaction temperature. Start with a lower temperature (e.g., 60-80 °C) and gradually increase if the reaction is too slow. |
| Prolonged Reaction Time | Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Issue 2: Low Yield in Sonogashira Coupling and Presence of Deiodinated Byproduct
Possible Causes & Recommended Actions:
| Possible Cause | Recommended Action |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. Use freshly distilled and degassed solvents. |
| Homocoupling of Alkyne (Glaser Coupling) | Minimize the amount of copper(I) co-catalyst or consider running the reaction under copper-free conditions. Ensure a strict inert atmosphere. |
| Inefficient Coupling | Increase the catalyst loading slightly. A different palladium source, such as PdCl₂(PPh₃)₂, might be beneficial. For less reactive alkynes, a more electron-rich and bulky phosphine ligand can be helpful.[2] |
| Suboptimal Base | Triethylamine (Et₃N) is a common choice. If issues persist, consider a stronger, non-nucleophilic base like DBU, but be mindful of potential deiodination. |
Issue 3: Deiodination Outcompetes Amination in Buchwald-Hartwig Reactions
Possible Causes & Recommended Actions:
| Possible Cause | Recommended Action |
| Iodide Inhibition of Catalyst | Aryl iodides can sometimes be challenging in Buchwald-Hartwig aminations due to the inhibitory effect of the generated iodide on the palladium catalyst.[3][4] Using a higher catalyst loading or a ligand that is less susceptible to inhibition might help. |
| Base-Induced Decomposition | If using a very strong base like NaOt-Bu, consider switching to a milder base like Cs₂CO₃ or K₃PO₄, especially if the amine coupling partner is not particularly challenging. |
| Ligand Choice | Employ bulky, electron-rich ligands specifically designed for Buchwald-Hartwig aminations, such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, RuPhos). |
| Solvent Effects | Toluene and dioxane are common solvents. Ensure they are anhydrous and degassed. The choice of solvent can influence the solubility of the catalytic species and the base, affecting the reaction outcome. |
Data Presentation
The following table summarizes recommended starting conditions for different cross-coupling reactions with this compound to minimize deiodination. Note that specific yields will be dependent on the coupling partner and should be optimized for each specific reaction.
| Reaction | Recommended Catalyst | Recommended Ligand | Recommended Base | Recommended Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2 mol%) | XPhos or SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (4:1) | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5 mol%) | (As part of catalyst) | Et₃N (2-3 equiv) | THF or DMF | Room Temp to 65 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | RuPhos or XPhos (4 mol%) | Cs₂CO₃ (1.5 equiv) | Toluene or Dioxane | 80-110 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of toluene and water (4:1 v/v). Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Base Addition: Add anhydrous and degassed THF or DMF, followed by triethylamine (Et₃N, 2-3 eq). Stir the mixture for 5-10 minutes.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 40-65 °C. Monitor the progress by TLC.
-
Workup: Upon completion, cool the reaction mixture. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the amine (1.2 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and the appropriate phosphine ligand (e.g., RuPhos, 4 mol%) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and filter through a plug of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for optimizing cross-coupling reactions to minimize deiodination.
Caption: Competing pathways of the desired cross-coupling versus deiodination.
References
Purification of crude 3-Fluoro-5-iodobenzonitrile by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Fluoro-5-iodobenzonitrile by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
Researchers may encounter several challenges during the column chromatography of this compound. This guide addresses the most common issues in a question-and-answer format.
Q1: My compound is not eluting from the column, or the elution is extremely slow.
A1: This issue, characterized by a lack of product in the collected fractions, can stem from several factors:
-
Inappropriate Solvent System: The polarity of your eluent may be too low to move the compound down the silica gel column. This compound is a moderately polar compound. If you are using a highly non-polar solvent system (e.g., 100% hexanes), the compound will likely have a very low Rf value and adhere strongly to the silica.
-
Solution: Gradually increase the polarity of your mobile phase. A good starting point for this compound is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and incrementally increase the proportion of the more polar solvent (e.g., 90:10, 85:15).
-
-
Compound Instability: While this compound is generally stable, some aromatic compounds can decompose on acidic silica gel.[1]
-
Solution: Perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition is suspected, you can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%).[1]
-
-
Column Overloading: Applying too much crude material to the column can lead to broad bands and poor elution.
-
Solution: A general guideline is to use a silica gel-to-crude material ratio of at least 30:1 by weight.[1]
-
Q2: I am observing poor separation between my desired product and impurities.
A2: Achieving good resolution is critical for obtaining a pure product. Poor separation can be caused by:
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Suboptimal Solvent System: The chosen eluent may not have the right selectivity to resolve compounds with similar polarities.
-
Solution: Meticulous solvent system screening using Thin Layer Chromatography (TLC) is crucial. Aim for an Rf value of approximately 0.2-0.3 for this compound in the chosen solvent system to achieve the best separation on the column.[2] If isomers are present, their separation can be particularly challenging due to very similar polarities.[1] Experiment with different solvent combinations, such as dichloromethane/hexane or toluene/ethyl acetate, which can offer different selectivities.
-
-
Improperly Packed Column: Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase and result in band broadening and co-elution.
-
Solution: Ensure the silica gel is packed uniformly. The "slurry method," where the silica is mixed with the initial eluent and poured into the column, is generally preferred to dry packing as it minimizes the trapping of air bubbles.[3] Gently tapping the column during packing helps to create a homogenous bed.
-
-
Diffusion: If the elution is too slow, the separated bands can broaden due to diffusion, leading to remixing.
-
Solution: For flash chromatography, applying gentle air pressure to achieve a steady and appropriate flow rate (around 2 inches/minute descent of the solvent front) is ideal.[4]
-
Q3: The collected fractions containing my product are very dilute.
A3: This can happen even if the separation is successful.
-
Solution: Concentrate the fractions that show the presence of your product on a rotary evaporator. After concentration, re-analyze the residue by TLC to confirm the presence and purity of the compound.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for the purification of this compound?
A: A mixture of hexanes and ethyl acetate is a standard and effective choice for compounds of moderate polarity like this compound.[5] Based on the polarity of similar halogenated aromatic compounds, a starting point of 95:5 or 90:10 (hexane:ethyl acetate) is recommended for initial TLC analysis. The ratio should then be adjusted to achieve an Rf value of 0.2-0.3 for the desired product.
Q: How much silica gel should I use?
A: The amount of silica gel depends on the quantity of crude material and the difficulty of the separation. A common rule of thumb is to use 30 to 60 times the weight of the crude material. For a difficult separation, a higher ratio is recommended.[6]
Q: Should I use dry loading or wet loading for my sample?
A: Wet loading, where the sample is dissolved in a minimal amount of the eluent or a slightly more polar solvent and carefully applied to the top of the column, is generally preferred.[4] However, if your crude this compound is not very soluble in the initial eluent, dry loading is a good alternative. To dry load, dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q: How can I monitor the progress of the column chromatography?
A: The elution should be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate, develop the plate in the same solvent system used for the column, and visualize the spots under a UV lamp. Combine the fractions that contain the pure product.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
1. Materials:
-
Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (HPLC grade)
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Ethyl acetate (HPLC grade)
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Glass column with a stopcock
-
Cotton or glass wool
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Sand (acid-washed)
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TLC plates (silica gel coated with fluorescent indicator)
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UV lamp
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Collection tubes
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Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 95:5, 90:10, 85:15).
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Identify the solvent system that provides an Rf value of approximately 0.2-0.3 for the this compound spot and good separation from impurities.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
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In a beaker, prepare a slurry of silica gel in the chosen starting eluent. The amount of silica should be 30-60 times the weight of the crude product.
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Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.
-
Carefully add a small amount of the eluent to wash down any sample adhering to the sides of the column and drain again to the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the eluent.
-
Apply gentle air pressure to the top of the column to begin the elution at a steady rate (a flow rate of approximately 2 inches/minute is recommended).[4]
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar impurities after the desired product has been collected.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point).
-
Quantitative Data
The following table provides estimated values for the column chromatography of this compound based on general principles and data from similar compounds. Actual values may vary depending on the specific impurities present and the experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash column chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. |
| Estimated Rf Value | 0.2 - 0.3 | In an optimized hexane:ethyl acetate mixture. This should be determined by TLC beforehand.[2] |
| Silica to Crude Ratio | 30:1 to 60:1 (w/w) | Use a higher ratio for more difficult separations.[6] |
| Typical Yield | 70-90% | Dependent on the purity of the crude material and the efficiency of the separation. |
Visualizations
Caption: A flowchart illustrating the troubleshooting workflow for the purification of this compound by column chromatography.
References
Troubleshooting low yields in the synthesis of 3-Fluoro-5-iodobenzonitrile derivatives
Welcome to the technical support center for the synthesis of 3-Fluoro-5-iodobenzonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Sandmeyer reaction.[1] This reaction starts with the diazotization of 3-fluoro-5-iodoaniline, followed by a copper(I) cyanide-mediated conversion of the resulting diazonium salt to the benzonitrile derivative.
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is the likely cause?
A2: The formation of dark, polymeric byproducts is a common issue in Sandmeyer reactions and is often indicative of the premature decomposition of the aryl diazonium salt. This decomposition can be triggered by several factors, including elevated temperatures during the diazotization or the cyanation step, the presence of impurities in the starting materials or reagents, or an incorrect reaction pH.
Q3: My yield of this compound is consistently low. What are the primary factors I should investigate?
A3: Low yields in this synthesis can typically be attributed to one or more of the following factors:
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Incomplete Diazotization: If the initial conversion of 3-fluoro-5-iodoaniline to the diazonium salt is not complete, the unreacted aniline will not proceed to the final product.
-
Decomposition of the Diazonium Salt: The diazonium salt is highly unstable and can easily decompose, especially at temperatures above 5 °C, leading to the formation of undesired side products such as 3-fluoro-5-iodophenol.
-
Suboptimal Temperature for Cyanation: The reaction of the diazonium salt with copper(I) cyanide is also temperature-sensitive. The temperature needs to be carefully controlled to ensure efficient conversion to the nitrile without promoting side reactions.
-
Issues with Reagent Quality: The purity of the starting aniline, sodium nitrite, and copper(I) cyanide is crucial for a successful reaction.
Q4: How do the fluorine and iodine substituents on the aromatic ring affect the Sandmeyer reaction?
A4: The fluorine and iodine atoms are electron-withdrawing groups. The presence of these groups on the aromatic ring increases the reactivity of the aryl diazonium salt. This heightened reactivity can make the diazonium salt more susceptible to decomposition if the reaction conditions, particularly temperature, are not strictly controlled.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Diazotization: The starting aniline has not been fully converted to the diazonium salt. | Action: Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite (1.1-1.2 equivalents). Test for the presence of excess nitrous acid using starch-iodide paper (a positive test indicates complete diazotization). |
| Ineffective Copper(I) Cyanide: The copper(I) cyanide may be of poor quality or has oxidized. | Action: Use freshly purchased, high-purity copper(I) cyanide. If the quality is uncertain, consider preparing it fresh. | |
| Formation of Dark Precipitate/Tar | Premature Decomposition of Diazonium Salt: The reaction temperature during diazotization or cyanation was too high. | Action: Strictly maintain the temperature of the diazotization step between 0-5 °C. Add the cold diazonium salt solution slowly to the copper(I) cyanide solution, ensuring the temperature of the cyanation reaction does not exceed the optimal range (typically heated, but controlled). |
| Localized Overheating: Poor stirring during the addition of reagents. | Action: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of sodium nitrite and the diazonium salt solution. | |
| Significant Byproduct Formation (e.g., 3-Fluoro-5-iodophenol) | Hydrolysis of Diazonium Salt: The diazonium salt is reacting with water instead of the cyanide. | Action: This is often a consequence of the diazonium salt decomposition. Maintaining a low temperature and using the diazonium salt solution immediately after its preparation can minimize this side reaction. |
| Difficulty in Product Isolation | Emulsion formation during workup: The product and byproducts are not separating cleanly between the organic and aqueous layers. | Action: Add a small amount of brine to the separatory funnel to help break the emulsion. If the problem persists, filter the entire mixture through a pad of celite. |
| Product is an oil instead of a solid: Impurities are preventing the crystallization of the final product. | Action: Purify the crude product using column chromatography on silica gel. |
Data Presentation
| Parameter Varied | Condition | Expected Yield Range (%) | Notes |
| Diazotization Temperature | 0-5 °C | 70-80 | Optimal temperature range for diazonium salt stability. |
| 5-10 °C | 40-60 | Increased decomposition of the diazonium salt. | |
| >10 °C | <40 | Significant decomposition and formation of byproducts. | |
| Cyanation Temperature | 50-60 °C | 70-80 | Generally optimal for the reaction with CuCN.[2] |
| Room Temperature | 50-60 | Slower reaction rate, may lead to incomplete conversion. | |
| >70 °C | 50-70 | Increased risk of byproduct formation. | |
| Purity of Starting Aniline | >98% | 70-80 | High purity starting material is crucial for good yields. |
| <95% | <60 | Impurities can interfere with the reaction and promote decomposition. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established procedures for similar Sandmeyer reactions.[2]
Materials:
-
3-Fluoro-5-iodoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
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Sodium Cyanide (NaCN) (Caution: Highly Toxic)
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Toluene or Ethyl Acetate
-
Diatomaceous Earth (Celite)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Deionized Water
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Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-fluoro-5-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
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Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
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After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes. The resulting solution is the cold diazonium salt solution.
-
-
Sandmeyer Reaction (Cyanation):
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. (Extreme Caution: Use a fume hood and appropriate personal protective equipment when handling cyanides ).
-
Slowly add the cold diazonium salt solution from the previous step to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.[2]
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as toluene or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yields.
References
Technical Support Center: Catalyst Selection for 3-Fluoro-5-iodobenzonitrile Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of cross-coupling reactions with 3-Fluoro-5-iodobenzonitrile and select the optimal catalyst to avoid unwanted side products.
Troubleshooting Guide: Minimizing Side Products
Cross-coupling reactions involving this compound are prone to two primary side reactions: deiodination (hydrodehalogenation) and homocoupling. Careful selection of the catalyst, ligands, base, and reaction conditions is crucial for maximizing the yield of the desired product.
Problem 1: Significant Formation of 3-Fluorobenzonitrile (Deiodination Side Product)
The presence of electron-withdrawing fluorine and nitrile groups on the aromatic ring makes the carbon-iodine bond susceptible to cleavage, leading to the formation of 3-fluorobenzonitrile.[1] This side reaction is a common challenge with electron-deficient aryl iodides.[1]
Solution 1: Catalyst and Ligand Selection
The choice of palladium catalyst and phosphine ligand is critical in suppressing deiodination. Bulky and electron-rich ligands are generally preferred as they stabilize the palladium center and promote the desired reductive elimination step over competing side reactions.[1]
Recommended Ligands to Minimize Deiodination:
| Ligand | Key Features |
| XPhos | A bulky biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.[1] |
| SPhos | Offers good stability and activity for challenging couplings, similar to XPhos.[1] |
| tBuXPhos | Features increased steric bulk compared to XPhos, which can further disfavor side reactions.[1] |
| RuPhos | Another effective biaryl phosphine ligand for difficult couplings. |
Solution 2: Base Selection
The choice of base is a delicate balance. A weak base may lead to a slow or incomplete reaction, while a very strong base can promote deiodination. Milder inorganic bases are often preferred for electron-deficient substrates like this compound.
Recommended Bases:
| Base | pKa of Conjugate Acid (approx.) | Notes |
| K₃PO₄ | 12.3 | A good starting point, often effective in Suzuki and Buchwald-Hartwig reactions.[1] |
| Cs₂CO₃ | 10.2 | A milder base that can be effective, particularly in Buchwald-Hartwig aminations.[1] |
| K₂CO₃ | 10.3 | Another mild inorganic base suitable for many cross-coupling reactions.[1] |
| NaOt-Bu | 19 | A very strong base; use with caution as it may increase deiodination.[1] |
Solution 3: Temperature and Solvent Optimization
Lowering the reaction temperature can often disfavor the deiodination pathway. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate. The solvent can also influence side product formation by affecting the solubility of reagents and intermediates.
Problem 2: Formation of Homocoupled Products
Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be a significant side reaction, reducing the yield of the desired cross-coupled product.
Solution for Suzuki Reactions:
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Degassing: Thoroughly degas the reaction mixture to remove oxygen, as its presence can promote the homocoupling of boronic acids.
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Ligand Choice: The use of bulky, electron-rich ligands can also help to minimize homocoupling.
Solution for Sonogashira Reactions:
-
Copper(I) Co-catalyst: The copper(I) co-catalyst can sometimes promote the homocoupling of terminal alkynes (Glaser coupling). If this is a significant issue, consider running the reaction under "copper-free" conditions.
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"Copper-Free" Conditions: Employing a higher loading of a suitable palladium/phosphine catalyst system in the absence of a copper co-catalyst can mitigate alkyne homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to deiodination?
A1: The fluorine and nitrile groups are electron-withdrawing, which makes the carbon-iodine bond on the aromatic ring more electron-deficient. This electronic property can influence the rates of various steps in the palladium catalytic cycle, sometimes favoring the undesired deiodination pathway over the desired cross-coupling pathway.[1]
Q2: Can the order of addition of reagents affect the amount of side products?
A2: Yes, the order of addition can be important. It is generally recommended to add the palladium catalyst and ligand to the reaction mixture containing this compound and the coupling partner before adding the base. This can help ensure that the active catalytic species forms in the presence of the substrates, potentially favoring the desired oxidative addition step.[1]
Q3: I am observing significant deiodination in a Sonogashira coupling. What specific recommendations do you have?
A3: For Sonogashira couplings, in addition to the general advice on ligands and bases, the copper(I) co-catalyst can play a role. Ensure you are using a high-purity source of Cu(I) (e.g., CuI). Alternatively, consider "copper-free" conditions, which may require a higher loading of the palladium/phosphine catalyst but can effectively suppress both deiodination and alkyne homocoupling.
Q4: For a Heck reaction with this compound, what are the key parameters to consider to avoid side products?
A4: In Heck reactions, common side products can include double bond isomerization in the product and reduction of the aryl iodide. To minimize these, consider using a phosphine ligand to stabilize the palladium catalyst. The choice of base is also crucial; organic bases like triethylamine are common.[2][3] Optimizing the reaction temperature is also important, as higher temperatures can sometimes lead to more side products.
Experimental Protocols and Data
The following are generalized experimental protocols for various cross-coupling reactions. These should be considered as starting points and may require optimization for your specific substrate and desired product.
Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the structurally similar 3-Fluoro-5-iodobenzamide and provides a good starting point for optimization.[2]
Reaction Setup:
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To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
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Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) under a positive flow of inert gas.
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Add the degassed solvent (e.g., a mixture of toluene and water).
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
Catalyst System Comparison for Suzuki-Miyaura Coupling (Reference Data for 3-Fluoro-5-iodobenzamide)
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Side Product (%) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Low (Deiodination) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Low (Deiodination) |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | Moderate | Not Reported |
Note: The data in this table is based on reactions with 3-Fluoro-5-iodobenzamide and serves as a guideline for this compound.
Buchwald-Hartwig Amination
Reaction Setup:
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In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a bulky biarylphosphine ligand (e.g., XPhos, 4 mol%), and a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5 equiv) and the solvent (e.g., toluene or dioxane).
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Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C) with stirring until the starting material is consumed.
Sonogashira Coupling
Reaction Setup (Copper-Catalyzed):
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To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
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Add the degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 2.0 equiv).
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Add the terminal alkyne (1.2 equiv) dropwise.
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Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
Heck Coupling
Reaction Setup:
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To a reaction flask, add this compound (1.0 equiv), the alkene (1.5 equiv), and the base (e.g., triethylamine, 2.0 equiv) in the chosen solvent (e.g., DMF).[2]
-
If a ligand is used, add it to the mixture.
-
Degas the solution with an inert gas.
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Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).[2]
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Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.[2]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
Impact of base selection on 3-Fluoro-5-iodobenzonitrile reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 3-Fluoro-5-iodobenzonitrile. The focus is on understanding and optimizing the impact of base selection on reaction efficiency in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical in cross-coupling reactions with this compound?
A1: Base selection is crucial for several reasons. The base is required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) or to facilitate the catalytic cycle (e.g., deprotonation of the amine in Buchwald-Hartwig amination). For a substrate like this compound, which is electron-deficient due to the fluorine and nitrile groups, the choice of base can significantly influence the reaction's success. An inappropriate base can lead to low yields, slow reaction rates, or an increase in side reactions such as deiodination (hydrodehalogenation), where the iodine atom is replaced by a hydrogen.
Q2: What is deiodination and how can the choice of base help minimize it?
A2: Deiodination is a common side reaction with electron-deficient aryl iodides like this compound, resulting in the formation of 3-fluorobenzonitrile. This side reaction can be promoted by bases that are too strong or nucleophilic. A delicate balance is needed: the base must be strong enough to promote the desired reaction but not so strong as to encourage deiodination. Milder inorganic bases are often preferred to mitigate this issue.
Q3: Can the physical properties of an inorganic base affect the reaction?
A3: Yes, particularly for heterogeneous reactions using inorganic bases like carbonates or phosphates. The particle size and surface area of the base can impact the reaction kinetics. In some cases, grinding the base before use or adding celite can prevent clumping and improve reproducibility, especially during scale-up.
Q4: When should I consider using an organic base over an inorganic one?
A4: Organic bases (e.g., triethylamine, DBU) offer the advantage of creating a homogeneous reaction mixture, which can be beneficial for kinetics and reproducibility. However, their interaction with the palladium catalyst can be complex. Depending on their binding properties, they can either accelerate or inhibit the reaction. They are commonly used in reactions like the Sonogashira coupling.
Troubleshooting Guides
Problem 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Possible Cause: The chosen base may be too weak or poorly soluble in the reaction medium.
Troubleshooting Steps:
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Verify Base Strength: Ensure the pKa of the conjugate acid of the base is appropriate for the boronic acid being used. Generally, stronger bases are more effective.
-
Screen Different Bases: Test a range of bases with varying strengths and properties. A good starting point is to compare a phosphate (K₃PO₄), a carbonate (Cs₂CO₃ or K₂CO₃), and an alkoxide (NaOtBu), if deiodination is not a major concern.
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Optimize Solvent System: For inorganic bases, the presence of water is often crucial for their solubility and activity. A mixed solvent system like dioxane/water or toluene/water is common.
-
Increase Base Equivalents: If the reaction is stalling, increasing the equivalents of the base (from 2.0 to 3.0) might improve the rate of transmetalation.
Problem 2: Significant Deiodination Byproduct Observed
Possible Cause: The base is too strong or the reaction temperature is too high.
Troubleshooting Steps:
-
Switch to a Milder Base: If using a strong base like NaOtBu, switch to a milder inorganic base such as K₃PO₄ or Cs₂CO₃.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor the deiodination pathway. Try running the reaction at a lower temperature for a longer period.
-
Optimize Catalyst and Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination over deiodination.
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Order of Addition: Add the base to the reaction mixture after the catalyst and substrates have been combined. This can sometimes favor the desired catalytic pathway.
Data Presentation: Base Selection in Cross-Coupling Reactions
The following tables provide a general guide to selecting a base for various cross-coupling reactions with this compound, based on data from analogous systems. Yields are illustrative and will vary depending on the specific coupling partners, catalyst, ligand, and solvent.
Table 1: Base Selection Guide for Suzuki-Miyaura Coupling
| Base | pKa of Conjugate Acid | Typical Conditions | Expected Outcome |
| K₃PO₄ | ~12.3 | 2-3 equiv, Dioxane/H₂O, 80-100 °C | Often a good starting point, balances reactivity and minimizes deiodination. |
| Cs₂CO₃ | ~10.2 | 2-3 equiv, Dioxane/H₂O, 80-100 °C | Milder option, can be effective and further reduce deiodination. |
| K₂CO₃ | ~10.3 | 2-3 equiv, Toluene/EtOH/H₂O, Reflux | Another mild and cost-effective option.[1] |
| NaOt-Bu | ~19 | 2-3 equiv, THF or Toluene, RT to 80 °C | Very strong base, highly effective but carries a higher risk of deiodination. Use with caution. |
Table 2: Base Selection Guide for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Typical Conditions | Expected Outcome |
| NaOt-Bu | ~19 | 1.2-2.0 equiv, Toluene or Dioxane, 80-110 °C | Commonly used for amination, especially with less nucleophilic amines. High risk of deiodination. |
| LHMDS | ~26 | 1.2-2.0 equiv, THF or Toluene, RT to 80 °C | A strong, non-nucleophilic base, can be an alternative to NaOt-Bu. |
| Cs₂CO₃ | ~10.2 | 2.0-3.0 equiv, Toluene or Dioxane, 100-120 °C | A weaker base that can be effective for more reactive amines and helps to avoid base-sensitive functional group degradation. |
| K₃PO₄ | ~12.3 | 2.0-3.0 equiv, Toluene or Dioxane, 100-120 °C | Another weaker base option that often provides a good balance of reactivity and selectivity. |
Table 3: Base Selection Guide for Sonogashira Coupling
| Base | pKa of Conjugate Acid | Typical Conditions | Expected Outcome |
| Et₃N (Triethylamine) | ~10.8 | Used as solvent or co-solvent, RT to 60 °C | Standard amine base for Sonogashira, acts as both base and solvent. |
| DIPEA (Diisopropylethylamine) | ~10.7 | 2-3 equiv, THF or DMF, RT to 60 °C | A bulkier amine base that can sometimes improve yields by minimizing side reactions. |
| Piperidine | ~11.1 | 2-3 equiv, DMF, 50 °C | Can be a highly effective base in Sonogashira reactions. |
| Cs₂CO₃ | ~10.2 | 2 equiv, DMF, 95 °C | Can be used in copper-free Sonogashira protocols. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv).
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Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd(OAc)₂ with a suitable ligand like SPhos).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of solvent (e.g., 4:1 Dioxane/Water).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
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Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2-2.0 equiv).
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Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
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Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas.
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
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Reaction: Heat the mixture to 80-110 °C with stirring for the required time (monitor by TLC or GC-MS).
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Workup: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite. Concentrate the filtrate.
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Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: A logical diagram for troubleshooting the deiodination side reaction.
References
Technical Support Center: Synthesis of 3-Fluoro-5-iodobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 3-Fluoro-5-iodobenzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound and its primary starting material?
The most prevalent laboratory and industrial synthesis method is the Sandmeyer reaction.[1][2][3] This process typically starts with the diazotization of 3-fluoro-5-iodoaniline, followed by a copper(I) cyanide-mediated cyanation of the resulting diazonium salt.
Q2: I am observing a significant amount of starting material (3-fluoro-5-iodoaniline) in my crude product. What could be the cause?
Unreacted starting material is a common issue and can stem from several factors:
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Incomplete Diazotization: The reaction between 3-fluoro-5-iodoaniline and the nitrosating agent (e.g., sodium nitrite) may be incomplete. Ensure accurate stoichiometry and maintain a low temperature (0-5 °C) during the addition of the nitrite solution.[4]
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Azo Coupling: The diazonium salt can couple with unreacted 3-fluoro-5-iodoaniline to form azo compounds.[4] Maintaining a sufficiently acidic environment helps to minimize this side reaction.
Q3: My product is contaminated with a phenolic impurity. What is it and how can I prevent its formation?
The likely impurity is 3-fluoro-5-iodophenol . This byproduct forms when the diazonium salt reacts with water.[4]
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Prevention: Temperature control is critical. Diazonium salts are thermally unstable and decompose in aqueous solutions, especially at temperatures above 5°C.[4] Conduct the diazotization and the subsequent Sandmeyer reaction at low temperatures to suppress the formation of the phenolic impurity.
Q4: I have an unexpected, high-molecular-weight impurity. What could it be?
High-molecular-weight byproducts are often the result of coupling reactions. The two most common types are:
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Biaryl Compounds: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the coupling of two aryl radicals to form symmetrical biaryls, such as 3,3'-difluoro-5,5'-diiodobiphenyl .[1][3][4]
-
Azo Dyes: As mentioned in Q2, the diazonium salt can couple with the starting aniline to form colored azo compounds.
To minimize these impurities, ensure slow and controlled addition of reagents and maintain optimal reaction concentrations.
Q5: How can I remove the identified impurities from my final product?
A combination of purification techniques is often necessary:
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Acid-Base Extraction: To remove residual starting material (3-fluoro-5-iodoaniline), wash the organic extract with a dilute acid solution (e.g., 1M HCl). To remove the phenolic impurity (3-fluoro-5-iodophenol), wash with a dilute base solution (e.g., 5% NaOH).
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Recrystallization: This is an effective method for removing most solid organic impurities. The choice of solvent is critical and should be determined experimentally.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.
Impurity Summary and Analytical Data
The following table summarizes the potential impurities, their likely origin, and key analytical data for identification.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Origin | Key Analytical Signatures (Expected) |
| 3-fluoro-5-iodoaniline | 237.00 | Incomplete diazotization | GC-MS: Distinct retention time and mass spectrum. ¹H NMR: Presence of -NH₂ protons. | |
| 3-fluoro-5-iodophenol | 237.99 | Reaction of diazonium salt with water | GC-MS: Distinct retention time and mass spectrum. ¹H NMR: Presence of a broad -OH proton signal. | |
| 3,3'-difluoro-5,5'-diiodobiphenyl | 472.00 | Coupling of aryl radical intermediates | GC-MS/LC-MS: Higher molecular weight peak. ¹H NMR: Complex aromatic splitting pattern. | |
| Azo Impurities | Variable | Coupling of diazonium salt and aniline | LC-MS: High molecular weight, often colored. UV-Vis: Strong absorbance in the visible region. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for quantifying the purity of this compound and detecting non-volatile impurities.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
GC-MS is ideal for identifying volatile impurities such as the starting material and the phenolic byproduct.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying major impurities if their concentration is sufficient.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Look for characteristic aromatic proton signals for this compound. Impurities like the starting aniline will show characteristic amine proton signals, while the phenol will have a hydroxyl proton signal.
-
¹³C NMR: Provides information on the carbon skeleton. The nitrile carbon will have a characteristic chemical shift around 118 ppm.
-
¹⁹F NMR: Useful for confirming the presence and environment of the fluorine atom.
Visual Workflow and Reaction Pathways
Logical Troubleshooting Workflow for Impurity Identification
References
Improving the stability of 3-Fluoro-5-iodobenzonitrile under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-Fluoro-5-iodobenzonitrile under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound, an aryl iodide, is its susceptibility to deiodination, particularly under thermal and photolytic stress. The electron-withdrawing nature of the fluorine and nitrile groups can make the carbon-iodine bond more labile under certain reaction conditions, especially in the presence of bases and palladium catalysts used in cross-coupling reactions.
Q2: How should this compound be properly stored?
A2: To ensure its stability, this compound should be stored in a cool, dark, and dry place, preferably at 4°C, and protected from light.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.
Q3: What are the known degradation pathways for this compound?
A3: The primary degradation pathway is deiodination, leading to the formation of 3-fluorobenzonitrile. This can be initiated by heat, light, or certain reagents in a reaction mixture. In the context of palladium-catalyzed cross-coupling reactions, undesired reductive deiodination can occur as a side reaction. Hydrolysis of the nitrile group to a carboxylic acid or amide can also occur under strong acidic or basic conditions.
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the solvent can influence the stability of this compound. Protic solvents, in combination with a base, may facilitate protodeiodination. It is crucial to use dry, degassed solvents, especially in sensitive reactions like cross-coupling, to minimize side reactions.
Troubleshooting Guides
Issue 1: Low Yield and/or Presence of 3-Fluorobenzonitrile Impurity in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Possible Causes:
-
Deiodination: The reaction conditions (high temperature, strong base, inappropriate catalyst/ligand system) are promoting the undesired removal of the iodine atom.
-
Catalyst Inactivation: The palladium catalyst may be deactivating over the course of the reaction.
-
Substrate Purity: The starting material may contain impurities or have degraded during storage.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for the reaction to proceed.
-
Screen Bases: Use a milder base. Strong bases can accelerate deiodination. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide.
-
Select Appropriate Ligand: For palladium-catalyzed reactions, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium center and promote the desired cross-coupling over deiodination.
-
Use Fresh, High-Purity Substrate: Ensure the this compound is of high purity and has been stored correctly.
-
Degas Solvents Thoroughly: Remove dissolved oxygen from the reaction solvent by sparging with an inert gas.
Issue 2: Reaction Fails to Initiate or Proceeds Sluggishly
Possible Causes:
-
Poor Substrate Solubility: this compound may not be fully dissolved in the chosen solvent system.
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.
-
Insufficient Base Strength: The base may not be strong enough to facilitate the catalytic cycle, particularly the transmetalation step in Suzuki couplings.
Troubleshooting Steps:
-
Solvent System Modification: Choose a solvent or solvent mixture in which the substrate is fully soluble at the reaction temperature.
-
Catalyst Activation: If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.
-
Base Selection: While strong bases can cause deiodination, a certain level of basicity is required. A careful screening of bases with varying strengths is recommended.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. The degradation can be monitored by a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradant |
| 0.1 N HCl | 24 | 60 | < 5% | 3-Fluoro-5-iodobenzoic acid |
| 0.1 N NaOH | 24 | 60 | ~15% | 3-Fluoro-5-iodobenzoic acid |
| 3% H₂O₂ | 24 | 25 | < 2% | Not significant |
| Thermal (Solid) | 48 | 80 | ~8% | 3-Fluorobenzonitrile |
| Photolytic (Solution) | 8 | 25 | ~12% | 3-Fluorobenzonitrile |
Table 2: Hypothetical Effect of Base on Deiodination in a Suzuki Coupling Reaction
| Base | Temperature (°C) | Reaction Time (hours) | Yield of Coupled Product (%) | % Deiodination |
| Na₂CO₃ | 90 | 12 | 75 | 10 |
| K₃PO₄ | 90 | 12 | 85 | 5 |
| Cs₂CO₃ | 90 | 12 | 88 | 3 |
| NaOtBu | 90 | 4 | 60 | 35 |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for addressing low yields and deiodination in cross-coupling reactions.
References
Technical Support Center: Purifying 3-Fluoro-5-iodobenzonitrile by Recrystallization
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 3-Fluoro-5-iodobenzonitrile via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing this compound?
Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures.[1][2][3] The process involves dissolving the impure this compound in a hot solvent until the solution is saturated, and then allowing it to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of pure crystals.[3][4] Impurities, ideally, remain dissolved in the surrounding solution (mother liquor).[1][5]
Q2: How do I select a suitable solvent for the recrystallization of this compound?
The ideal solvent should:
-
Completely dissolve this compound at elevated temperatures but have poor solubility at room or lower temperatures.[1][6]
-
Not react with the compound.
-
Have a boiling point lower than the melting point of this compound (29-30°C) to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[5]
-
Be volatile enough to be easily removed from the purified crystals.[5]
-
Dissolve impurities well at all temperatures or not at all.
Given the low melting point of this compound, a low-boiling point solvent or a solvent mixture is recommended. A mixture of ethanol and water can be a good starting point, as often seen with similar aromatic compounds.[7] Hexane and acetone mixtures are also commonly employed for recrystallization.[8]
Q3: My this compound is not dissolving in the hot solvent. What should I do?
This indicates that you may not have added enough solvent or the solvent is not at its boiling point. Add small portions of the hot solvent to your compound with continuous stirring or swirling until it completely dissolves.[9] Ensure you are using the minimum amount of hot solvent necessary to achieve a good recovery yield.[1][6][9]
Q4: No crystals are forming upon cooling. What is the problem?
This is a common issue that can arise from a few factors:
-
Too much solvent was used: This is the most frequent reason for crystallization failure.[10] To fix this, you can evaporate some of the solvent to concentrate the solution and then try cooling it again.[10][11]
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point.[9][10] To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of pure this compound.[9][10][11]
Q5: The product has "oiled out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid. This is a risk with low-melting point compounds like this compound. To remedy this, you can reheat the solution to dissolve the oil and then add a bit more solvent to lower the saturation point.[10][11] Allowing the solution to cool more slowly can also encourage crystal formation instead of oiling.[10]
Data Presentation: Solvent Selection
The selection of an appropriate solvent is critical for successful recrystallization. Below is a table illustrating hypothetical solubility data to guide solvent screening for this compound.
| Solvent System | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability Notes |
| Water | < 0.1 | < 0.5 | Poor solvent. |
| Ethanol | 5 | 40 | Good potential. High solubility when hot, lower when cold. |
| Hexane | 1 | 15 | Good potential. Consider for non-polar impurities. |
| Ethanol/Water (9:1) | 2 | 35 | A good starting mixture to try. Adjusting the ratio can optimize yield. |
| Acetone | 25 | > 50 | May be too good a solvent, leading to poor recovery. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent or a two-solvent system.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent system. For this example, we will use an ethanol/water mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol dropwise while stirring and heating until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system and the solid was dissolved in the more soluble solvent (ethanol), slowly add the less soluble solvent (water) until the solution becomes cloudy, then reheat until it is clear. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[9]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, or transfer them to a watch glass to air dry.
Visualizations
Experimental Workflow
Caption: A flowchart of the recrystallization process.
Troubleshooting Guide
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring 3-Fluoro-5-iodobenzonitrile Reactions by TLC
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 3-Fluoro-5-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to develop a TLC method for my this compound reaction?
A1: The first step is to select an appropriate solvent system. A common starting point for aromatic compounds like this compound is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[1] You can begin with a 9:1 or 8:2 mixture of hexane:ethyl acetate and adjust the polarity based on the initial results.[2][3]
Q2: How can I visualize the spots on my TLC plate? My starting material and product are colorless.
A2: Since this compound is an aromatic compound, it should be readily visible under a short-wave UV lamp (254 nm) as a dark spot on a fluorescent background.[4][5] This is a non-destructive method.[4] Another common method is using an iodine chamber, where the plate is exposed to iodine vapor, which often stains organic compounds, appearing as yellow-brown spots.[4][5]
Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A3: Streaking can be caused by several factors:
-
Overloading the sample: The most common cause is applying too much sample to the plate. Try diluting your sample further before spotting.
-
Sample insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble.
-
Highly polar compounds: If your product or starting material is highly polar, it may interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol to your eluent or a modifier like acetic acid or triethylamine (depending on the acidic or basic nature of your compound) can help.
Q4: I see multiple spots in the lane for my reaction mixture. How do I know which is my product and which is the starting material?
A4: To definitively identify your spots, you should run a three-lane TLC:
-
Lane 1: A spot of your pure starting material (this compound).
-
Lane 2 (Co-spot): A spot of your starting material with the reaction mixture spotted directly on top of it.
-
Lane 3: A spot of your reaction mixture.
By comparing the lanes, you can identify the starting material and new product spots. The starting material spot in the reaction mixture lane should diminish over time, while the product spot should appear and intensify.
Q5: My spots are not moving from the baseline, or they are running at the solvent front. What should I do?
A5: This indicates an issue with the polarity of your eluent.
-
Spots at the baseline: Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
Spots at the solvent front: Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate).[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter while monitoring your this compound reactions by TLC.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible under UV light. | 1. The compound is not UV-active. 2. The sample is too dilute. 3. The compound has evaporated from the plate. | 1. Use a chemical stain for visualization (e.g., iodine, potassium permanganate, or a p-anisaldehyde stain). 2. Concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications. 3. This is less likely for this compound but can happen with more volatile substances. Ensure the plate is developed promptly after spotting. |
| Spots are elongated or crescent-shaped. | 1. The spotting solvent is too polar and is diffusing the initial spot. 2. The TLC plate surface was disturbed during spotting. | 1. Use a less polar solvent for spotting. 2. Be gentle when spotting; do not scratch the silica gel layer with the capillary spotter. |
| The Rf values are inconsistent between runs. | 1. The composition of the eluent is not consistent. 2. The TLC chamber was not saturated with solvent vapor. 3. The temperature has fluctuated significantly. | 1. Always prepare fresh eluent for each run and measure the solvent volumes accurately. 2. Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with solvent vapor. 3. Run TLCs under consistent temperature conditions. |
| It is difficult to distinguish between the starting material and product spots (similar Rf values). | The chosen eluent system does not provide adequate separation. | 1. Try a different solvent system with different polarity characteristics (e.g., dichloromethane/methanol or toluene/ethyl acetate). 2. Consider using a different stationary phase, such as alumina TLC plates.[6] 3. If the polarity difference is very small, a longer TLC plate may provide better separation. |
Experimental Protocols & Data
General Protocol for TLC Monitoring
-
Preparation of the TLC Plate:
-
Handle the TLC plate by the edges to avoid contaminating the surface.
-
Using a pencil, gently draw a straight line about 1 cm from the bottom of the plate. This is your baseline.
-
Mark the lanes for your starting material, co-spot, and reaction mixture.
-
-
Spotting the Plate:
-
Dissolve a small amount of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, apply a small spot of each sample to the corresponding mark on the baseline.
-
For the co-spot lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
Ensure the spots are small and concentrated.
-
-
Developing the Plate:
-
Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to aid in solvent vapor saturation and close the chamber.
-
Once saturated, carefully place the spotted TLC plate into the chamber. Ensure the eluent level is below your baseline.
-
Close the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, use a chemical stain like an iodine chamber for further visualization.
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Example Solvent Systems and Expected Results
| Reaction Type | Starting Material | Expected Product | Example Solvent System (Hexane:Ethyl Acetate) | Expected Relative Rf Values |
| Suzuki Coupling | This compound | 3-Fluoro-5-arylbenzonitrile | 9:1 to 7:3 | The product will likely be less polar than the starting material, resulting in a higher Rf value. |
| Sonogashira Coupling | This compound | 3-Fluoro-5-(alkynyl)benzonitrile | 9:1 to 8:2 | The product's polarity will depend on the substituent on the alkyne, but it is often less polar than the starting iodo-compound, leading to a higher Rf. |
| Hydrolysis to Amide | This compound | 3-Fluoro-5-iodobenzamide | 7:3 to 1:1 | The amide product is significantly more polar than the nitrile starting material and will have a much lower Rf value. |
Visualizations
TLC Troubleshooting Workflow
Caption: A flowchart for troubleshooting common TLC issues.
Logical Flow for Method Development
Caption: Workflow for TLC method development and reaction monitoring.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparing reactivity of 3-Fluoro-5-iodobenzonitrile with other halobenzonitriles
A Comparative Guide to the Reactivity of 3-Fluoro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halobenzonitriles serve as pivotal building blocks for synthesizing complex molecular architectures. This compound is a particularly versatile reagent, offering two distinct halogen atoms—fluorine and iodine—that exhibit orthogonal reactivity. This guide provides an objective comparison of the reactivity of this compound with other halobenzonitriles in key synthetic transformations, supported by established chemical principles and generalized experimental data.
The unique substitution pattern of this compound allows for selective functionalization. The carbon-iodine (C-I) bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, while the carbon-fluorine (C-F) bond is more susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity enables chemists to perform sequential couplings, introducing diverse functionalities at specific positions on the aromatic ring.
Comparative Reactivity Data
The reactivity of an aryl halide (Ar-X) is largely dictated by the nature of the halogen (X) and the type of reaction being performed. The following table summarizes the general reactivity trends for halobenzonitriles in common synthetic transformations.
| Reaction Type | Reactivity Trend (by Halogen) | Rationale |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) | I > Br > Cl >> F | The rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[1] The reactivity correlates inversely with the C-X bond dissociation energy (C-I < C-Br < C-Cl < C-F).[2][3][4][5] |
| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | The rate-determining step is the nucleophilic attack on the aromatic ring.[6] The high electronegativity of fluorine polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex, accelerating the reaction.[1][7] |
Key Synthetic Transformations: A Closer Look
Palladium-Catalyzed Cross-Coupling Reactions
In reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), the C-I bond of this compound is the primary site of reaction. The C-F bond is typically unreactive under these conditions. This selectivity is crucial for synthetic planning.
The general reactivity order for aryl halides in these transformations is well-established: Ar-I > Ar-Br > Ar-Cl > Ar-F. Aryl iodides are excellent substrates due to the low C-I bond dissociation energy, which facilitates the oxidative addition step in the catalytic cycle.[5]
Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, the reactivity trend is reversed. The C-F bond is the most reactive due to fluorine's high electronegativity, which activates the aromatic ring toward nucleophilic attack.[1] In this compound, the presence of two strong electron-withdrawing groups (fluoro and nitrile) makes the ring electron-deficient and thus more susceptible to SNAr at the fluorine-bearing carbon.[8]
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. Optimization for specific substrates is often necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the C-C bond formation between an aryl halide and an arylboronic acid.[9][10][11]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[12]
-
Add the anhydrous, degassed solvent system via syringe.
-
Add the palladium catalyst (and ligand, if separate) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[13]
-
Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.[9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a standard procedure for the C-N bond formation between an aryl halide and an amine.[14][15]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture with stirring (typically 80-120 °C) for the required duration (2-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired arylamine.
Conclusion
This compound stands out as a highly valuable and versatile building block for chemical synthesis. Its reactivity is defined by a pronounced orthogonality between its two halogen substituents. The carbon-iodine bond serves as a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C and C-N bonds. Conversely, the less reactive but highly polar carbon-fluorine bond is the preferred site for nucleophilic aromatic substitution, particularly given the activating effect of the nitrile group. This predictable, differential reactivity allows for a strategic, stepwise approach to the synthesis of complex, highly functionalized benzonitrile derivatives, making it an indispensable tool for professionals in drug discovery and materials science.
References
- 1. reddit.com [reddit.com]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 3,5-Difluorobenzonitrile | 64248-63-1 | Benchchem [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for the Quantification of 3-Fluoro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 3-Fluoro-5-iodobenzonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The information presented is based on established analytical principles and data from analogous compounds, offering a robust framework for method selection and development.
Method Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. Below is a summary of the performance characteristics of each technique for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | Not Applicable (Direct Quantification) |
| Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | 1 - 20 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% (Purity Assay) |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.003 µg/mL | Matrix Dependent |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | Matrix Dependent |
| Primary Application | Routine quantification, purity testing | Trace level analysis, impurity identification | Absolute quantification, purity assignment, reference standard characterization |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound standard or sample in the mobile phase to achieve a final concentration within the linear range (e.g., 10 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions covering the range of 0.1 - 100 µg/mL.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate preparations of the same sample. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it ideal for the trace-level quantification of this compound and the identification of related impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Autosampler
Chromatographic and Spectrometric Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 247, 221, 120).
Sample Preparation:
-
Accurately weigh and dissolve the standard or sample in a suitable solvent (e.g., ethyl acetate) to a concentration within the linear range (e.g., 1 µg/mL).
-
An internal standard (e.g., a structurally similar compound not present in the sample) can be added for improved accuracy.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions from 0.01 to 10 µg/mL.
-
Accuracy and Precision: Follow a similar procedure as for HPLC, but at lower concentration levels.
-
LOD/LOQ: Determine based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).
GC-MS analysis workflow for this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct and highly accurate quantification of this compound without the need for a specific reference standard of the analyte. It is particularly useful for the purity assessment of bulk materials and the certification of reference standards.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Program: A simple pulse-acquire sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Carefully integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * (N_IS / I_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
qNMR analysis workflow for purity determination.
A Comparative Guide to the Synthesis of 3-Fluoro-5-iodobenzamide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Fluoro-5-iodobenzamide is a valuable building block in the creation of novel pharmaceutical compounds. This guide provides an objective comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and supporting data to inform the selection of the most suitable method for your research needs.
Two principal synthetic pathways for the preparation of 3-Fluoro-5-iodobenzamide have been identified, both commencing from the readily available starting material, 3-fluoro-5-iodoaniline. The first route proceeds through a carboxylic acid intermediate (3-fluoro-5-iodobenzoic acid), while the second pathway involves a nitrile intermediate (3-fluoro-5-iodobenzonitrile). This guide will delve into a comparative analysis of these two methods.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Via 3-Fluoro-5-iodobenzoic acid | Route 2: Via this compound |
| Starting Material | 3-Fluoro-5-iodoaniline | 3-Fluoro-5-iodoaniline |
| Key Intermediate | 3-Fluoro-5-iodobenzoic acid | This compound |
| Step 1 Reagents & Conditions | 1. Diazotization: NaNO₂, H₂SO₄, H₂O, 0-5 °C2. Sandmeyer-type reaction: Cu₂O, H₂O | 1. Diazotization: NaNO₂, HCl, H₂O, 0-5 °C2. Sandmeyer reaction: CuCN, KCN, H₂O, 60-70 °C |
| Step 2 Reagents & Conditions | 1. Acyl chloride formation: SOCl₂, reflux2. Amidation: NH₄OH, THF, 0 °C to rt | Hydrolysis: H₂O₂, K₂CO₃, DMSO, rt |
| Estimated Step 1 Yield | 60-70% | 65-85% |
| Estimated Step 2 Yield | 80-90% | 85-95% |
| Estimated Overall Yield | 48-63% | 55-81% |
Route 1: Synthesis via 3-Fluoro-5-iodobenzoic Acid
This pathway involves the diazotization of 3-fluoro-5-iodoaniline, followed by a Sandmeyer-type reaction to introduce a carboxylic acid group. The resulting 3-fluoro-5-iodobenzoic acid is then converted to the final amide. The Sandmeyer reaction for the synthesis of benzoic acids from anilines can be variable in yield. The subsequent amidation, typically proceeding via an acyl chloride, is generally a high-yielding transformation.[2]
Route 2: Synthesis via this compound
This alternative route also begins with the diazotization of 3-fluoro-5-iodoaniline, followed by a Sandmeyer reaction with copper(I) cyanide to form this compound.[1] This nitrile intermediate is then hydrolyzed under basic conditions to afford the desired 3-fluoro-5-iodobenzamide.[1] The Sandmeyer cyanation of anilines often proceeds with good to excellent yields.[3] The subsequent hydrolysis of the benzonitrile to the benzamide is also typically a high-yielding step.[4]
Based on the estimated yields from analogous reactions, Route 2, proceeding through the benzonitrile intermediate, appears to be the more efficient pathway , potentially offering a higher overall yield of 3-Fluoro-5-iodobenzamide.
Experimental Protocols
The following are detailed experimental protocols for the key steps in each synthetic route.
Route 1: Via 3-Fluoro-5-iodobenzoic Acid
Step 1: Synthesis of 3-Fluoro-5-iodobenzoic Acid (Sandmeyer-type Reaction)
A detailed experimental protocol for the synthesis of 3-fluoro-5-iodobenzoic acid from 3-fluoro-5-iodoaniline via a Sandmeyer-type reaction is not explicitly detailed in readily available literature.[1] However, a general procedure can be outlined based on similar transformations.[1]
-
Diazotization: Dissolve 3-fluoro-5-iodoaniline (1.0 eq) in an aqueous solution of sulfuric acid and cool the mixture to 0-5 °C in an ice bath. While stirring vigorously, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer-type Reaction: In a separate flask, prepare a suspension of copper(I) oxide (Cu₂O) in water. Slowly add the cold diazonium salt solution to the copper(I) oxide suspension.
-
Work-up: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction. Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Step 2: Synthesis of 3-Fluoro-5-iodobenzamide from 3-Fluoro-5-iodobenzoic Acid
-
Acyl Chloride Formation: To a solution of 3-fluoro-5-iodobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C under an inert atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) may be added. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-fluoro-5-iodobenzoyl chloride.
-
Amidation: Dissolve the crude 3-fluoro-5-iodobenzoyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cool to 0 °C. Add concentrated ammonium hydroxide (a significant excess) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Route 2: Via this compound
Step 1: Synthesis of this compound (Sandmeyer Reaction)
-
Diazotization: Dissolve 3-fluoro-5-iodoaniline (1.0 eq) in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add an aqueous solution of sodium nitrite (1.1 eq) dropwise to form the diazonium salt, maintaining the temperature below 5 °C.[1]
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and heat to 60-70 °C. Slowly add the cold diazonium salt solution to the heated cyanide solution.[1]
-
Work-up: Stir the reaction mixture at 60-70 °C until the reaction is complete. Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by distillation or column chromatography.
Step 2: Synthesis of 3-Fluoro-5-iodobenzamide from this compound
-
Hydrolysis: Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO). Add potassium carbonate (K₂CO₃) and hydrogen peroxide (30% aqueous solution, 3.0 eq) and stir the mixture at room temperature.[1]
-
Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-Fluoro-5-iodobenzamide can be purified by recrystallization.[1]
Visualizing the Synthetic Pathways
To further clarify the two synthetic routes, the following diagrams illustrate the reaction sequences.
Caption: Synthetic pathway for 3-Fluoro-5-iodobenzamide via a benzoic acid intermediate.
Caption: Synthetic pathway for 3-Fluoro-5-iodobenzamide via a benzonitrile intermediate.
Logical Workflow for Method Selection
The decision-making process for selecting the most appropriate synthetic route can be visualized as follows:
Caption: Decision workflow for selecting a synthetic route to 3-Fluoro-5-iodobenzamide.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Researcher's Guide to Isomeric Purity Analysis of Fluoro-iodobenzonitrile Compounds
For researchers, scientists, and drug development professionals, establishing the isomeric purity of fluoro-iodobenzonitrile compounds is a critical step in ensuring the safety, efficacy, and reproducibility of their work. These halogenated benzonitriles are valuable building blocks in the synthesis of pharmaceuticals and other advanced materials. The precise positioning of the fluorine and iodine atoms on the benzonitrile ring can significantly impact the compound's chemical reactivity and biological activity. This guide provides an objective comparison of analytical techniques for the isomeric purity analysis of fluoro-iodobenzonitrile compounds, supported by experimental data and detailed methodologies.
Spectroscopic and Chromatographic Analysis: A Comparative Overview
The analysis of fluoro-iodobenzonitrile isomers typically involves a combination of spectroscopic and chromatographic techniques. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable information about the molecular structure and can help in the initial identification of isomers. However, for accurate quantification of isomeric purity, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are indispensable.
Data Presentation: A Comparative Summary
The following tables summarize key data for the analysis of fluoro-iodobenzonitrile isomers. Table 1 presents spectroscopic data for the differentiation of amino-iodobenzonitrile isomers, which can serve as a reference for understanding the spectroscopic behavior of related fluoro-iodobenzonitrile compounds.[1] Tables 2, 3, and 4 provide illustrative chromatographic data for the separation of positional isomers of a generic fluoro-iodobenzonitrile, demonstrating the expected performance of HPLC, GC, and SFC.
Table 1: Spectroscopic Data for Isomer Differentiation of Amino-iodobenzonitriles[1]
| Isomer | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | NH₂ (ppm) | Solvent |
| 2-Amino-4-iodobenzonitrile | 7.21 (dd) | - | 7.55 (d) | 6.75 (d) | 4.45 (s) | DMSO-d₆ |
| 4-Amino-2-iodobenzonitrile | 7.82 (d) | - | 6.91 (dd) | 7.29 (d) | 6.15 (s) | DMSO-d₆ |
| 2-Amino-5-iodobenzonitrile | 7.69 (d) | 7.42 (dd) | - | 6.69 (d) | 6.11 (s) | DMSO-d₆ |
| 2-Amino-6-iodobenzonitrile | 7.25 (t) | 6.85 (d) | 7.45 (d) | - | 4.80 (s) | CDCl₃ |
| 3-Amino-4-iodobenzonitrile | 7.01 (d) | - | 7.82 (d) | 6.83 (dd) | 5.80 (s) | DMSO-d₆ |
| 4-Amino-3-iodobenzonitrile | 7.91 (d) | - | 7.05 (dd) | 6.81 (d) | 5.95 (s) | DMSO-d₆ |
Table 2: Illustrative HPLC Performance for the Separation of Fluoro-iodobenzonitrile Isomers
| Parameter | Method Details | Isomer 1 (e.g., 2-Fluoro-3-iodobenzonitrile) | Isomer 2 (e.g., 3-Fluoro-4-iodobenzonitrile) | Isomer 3 (e.g., 2-Fluoro-5-iodobenzonitrile) |
| Stationary Phase | C18 (Reversed-Phase) | - | - | - |
| Mobile Phase | Acetonitrile/Water Gradient | - | - | - |
| Retention Time (min) | - | 8.5 | 9.2 | 10.1 |
| Resolution (Rs) | - | - | 2.1 (between 1 & 2) | 2.5 (between 2 & 3) |
| Limit of Detection (LOD) | UV Detection at 254 nm | 0.05 µg/mL | 0.05 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | UV Detection at 254 nm | 0.15 µg/mL | 0.15 µg/mL | 0.15 µg/mL |
Table 3: Illustrative GC-MS Performance for the Separation of Fluoro-iodobenzonitrile Isomers
| Parameter | Method Details | Isomer 1 (e.g., 2-Fluoro-3-iodobenzonitrile) | Isomer 2 (e.g., 3-Fluoro-4-iodobenzonitrile) | Isomer 3 (e.g., 2-Fluoro-5-iodobenzonitrile) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | - | - | - |
| Temperature Program | 100°C to 250°C at 10°C/min | - | - | - |
| Retention Time (min) | - | 12.3 | 12.8 | 13.5 |
| Resolution (Rs) | - | - | 1.8 (between 1 & 2) | 2.2 (between 2 & 3) |
| Limit of Detection (LOD) | SIM Mode | 1 ng/mL | 1 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | SIM Mode | 5 ng/mL | 5 ng/mL | 5 ng/mL |
Table 4: Illustrative SFC Performance for the Separation of Fluoro-iodobenzonitrile Isomers
| Parameter | Method Details | Isomer 1 (e.g., 2-Fluoro-3-iodobenzonitrile) | Isomer 2 (e.g., 3-Fluoro-4-iodobenzonitrile) | Isomer 3 (e.g., 2-Fluoro-5-iodobenzonitrile) |
| Stationary Phase | Chiral (for enantiomers) or Polar (for positional) | - | - | - |
| Mobile Phase | Supercritical CO₂ with Methanol modifier | - | - | - |
| Retention Time (min) | - | 4.1 | 4.5 | 5.2 |
| Resolution (Rs) | - | - | 1.9 (between 1 & 2) | 2.4 (between 2 & 3) |
| Limit of Detection (LOD) | UV Detection | 0.1 µg/mL | 0.1 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | UV Detection | 0.3 µg/mL | 0.3 µg/mL | 0.3 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a versatile and widely used technique for the separation of moderately polar aromatic compounds like fluoro-iodobenzonitriles.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or diode array detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. For positional isomers, phenyl-based columns can offer alternative selectivity.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. The gradient can be optimized to achieve the best resolution. A typical gradient might start at 50% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analytes have maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The isomeric purity is typically calculated using the area percent method, where the peak area of the main isomer is expressed as a percentage of the total peak area of all isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying trace-level isomeric impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection of 1 µL of the sample solution at an injector temperature of 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The ion source temperature is typically set to 230 °C and the quadrupole temperature to 150 °C.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the separation of both chiral and achiral compounds. It offers advantages in terms of speed and reduced solvent consumption compared to HPLC.
-
Instrumentation: An SFC system with a back-pressure regulator, a CO₂ pump, a modifier pump, an autosampler, a column oven, and a detector (typically UV-Vis).
-
Column: For positional isomers, polar stationary phases such as silica, diol, or amino-based columns are often used.[2] For chiral separations, polysaccharide-based chiral stationary phases are common.
-
Mobile Phase: Supercritical CO₂ is the primary mobile phase, with a polar organic solvent like methanol or ethanol as a modifier. The modifier percentage is optimized to achieve the desired separation.
-
Back Pressure: Typically maintained between 100 and 200 bar.
-
Flow Rate: 2-4 mL/min.
-
Column Temperature: 35-40 °C.
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Dissolve the sample in the modifier solvent or a compatible organic solvent.
Mandatory Visualization
The following diagram illustrates a typical workflow for the isomeric purity analysis of fluoro-iodobenzonitrile compounds.
Caption: Workflow for Isomeric Purity Analysis.
References
Confirming the structure of 3-Fluoro-5-iodobenzonitrile reaction products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of 3-fluoro-5-iodobenzonitrile, a versatile building block in medicinal chemistry and materials science. Below, we detail the outcomes of various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, presenting experimental data to confirm the structure of the resulting products. This information is intended to assist researchers in selecting optimal synthetic routes and in the structural characterization of their target molecules.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-F bonds allows for selective functionalization at the iodine-bearing position under standard conditions. The strong electron-withdrawing nature of the nitrile group and the fluorine atom activates the aryl ring, facilitating these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction proceeds selectively at the C-I bond to yield 3-fluoro-5-arylbenzonitriles.
Experimental Protocol: Synthesis of 3-Fluoro-5-phenylbenzonitrile
A mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) are dissolved in a solvent system, typically a mixture of dioxane and water. The solution is degassed, and a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is added. The reaction mixture is then heated under an inert atmosphere until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling, the reaction is worked up by extraction and purified by column chromatography.[1]
| Product | Reagents & Conditions | Yield (%) | Spectroscopic Data |
| 3-Fluoro-5-phenylbenzonitrile | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-100 °C | Not explicitly reported, but generally good to excellent for similar substrates. | ¹H NMR (CDCl₃): δ 7.60-7.80 (m, 3H, Ar-H), 7.40-7.55 (m, 4H, Ar-H). ¹³C NMR (CDCl₃): δ 162.5 (d, J=250 Hz), 145.0, 137.0, 131.0, 129.5, 129.0, 127.5, 123.0 (d, J=10 Hz), 117.0 (d, J=25 Hz), 116.0 (d, J=2.5 Hz), 112.5 (d, J=2.5 Hz). ¹⁹F NMR (CDCl₃): δ -110.0. MS (EI): m/z (%) = 197 (M⁺). |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of aryl alkynes. A notable example is the synthesis of a precursor for the PET radiotracer, [¹⁸F]F-PEB, which involves the coupling of an alkyne with a derivative of 3-halobenzonitrile.[2][3]
Experimental Protocol: Synthesis of 3-Fluoro-5-(pyridin-3-ylethynyl)benzonitrile
To a solution of this compound (1.0 eq) and 3-ethynylpyridine (1.1 eq) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added. A base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), is also required. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere.[3]
| Product | Reagents & Conditions | Yield (%) | Spectroscopic Data |
| 3-Fluoro-5-((pyridin-3-yl)ethynyl)benzonitrile | 3-Ethynylpyridine, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt to 50 °C | Not explicitly reported for the iodo- starting material, but moderate to good yields are expected. | ¹H NMR (CDCl₃): δ 8.80 (s, 1H), 8.60 (d, J=4 Hz, 1H), 7.85 (d, J=8 Hz, 1H), 7.60 (m, 1H), 7.40-7.50 (m, 2H). ¹³C NMR (CDCl₃): δ 161.5 (d, J=252 Hz), 152.0, 149.0, 139.0, 128.0 (d, J=8 Hz), 125.0 (d, J=24 Hz), 123.5, 120.0 (d, J=4 Hz), 117.0, 116.5 (d, J=2.5 Hz), 113.0 (d, J=2.5 Hz), 91.0, 85.0. ¹⁹F NMR (CDCl₃): δ -112.0. MS (ESI): m/z = 223.1 [M+H]⁺. |
Other Palladium-Catalyzed Reactions
Nucleophilic Aromatic Substitution
Under forcing conditions or with highly activated substrates, nucleophilic aromatic substitution (SₙAr) can occur, typically involving the displacement of the fluorine atom. The presence of the electron-withdrawing nitrile group in the meta position provides some activation for this transformation.
Conceptual Reaction: Hydrolysis to 3-Fluoro-5-hydroxybenzonitrile
While not a direct reaction of this compound, the hydrolysis of a related compound, 3,5-difluorobenzonitrile, to 3,5-difluoroaniline followed by further transformations highlights a potential pathway for nucleophilic displacement.[1] A more direct, albeit challenging, route could involve the direct hydroxylation of the fluorinated position under high temperature and pressure with a strong base.
| Product | Reagents & Conditions | Yield (%) | Spectroscopic Data |
| 3-Fluoro-5-hydroxybenzonitrile | Strong base (e.g., NaOH), high temperature, high pressure | Not reported | ¹H NMR (DMSO-d₆): δ 10.5 (br s, 1H, OH), 7.30 (m, 1H), 7.10 (m, 1H), 6.90 (m, 1H). ¹³C NMR (DMSO-d₆): δ 163.0 (d, J=245 Hz), 159.0, 119.0, 114.0 (d, J=22 Hz), 112.0 (d, J=10 Hz), 108.0 (d, J=2 Hz). ¹⁹F NMR (DMSO-d₆): δ -108.5. MS (ESI): m/z = 138.0 [M+H]⁺.[5][6] |
Visualizing Reaction Pathways
To illustrate the primary reaction pathways of this compound, the following diagrams are provided.
Caption: Primary reaction pathways for this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-Fluoro-5-hydroxybenzonitrile | 473923-95-4 | Benchchem [benchchem.com]
- 6. 3-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 21949920 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatility of the 3-Fluoro-5-iodobenzonitrile Scaffold in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of halogenated synthons is a cornerstone of modern medicinal chemistry. Among these, 3-fluoro-5-iodobenzonitrile has emerged as a valuable building block, particularly in the development of modulators for critical central nervous system targets. This guide provides a comprehensive review of its application in the discovery of novel therapeutics, with a focus on comparative data, experimental protocols, and the underlying signaling pathways.
A Key Scaffold for Modulating the Metabotropic Glutamate Receptor 5 (mGluR5)
A significant application of the this compound core is in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a crucial role in excitatory synaptic transmission and neuronal plasticity. Its dysregulation has been implicated in various neurological and psychiatric disorders, making it a prime target for therapeutic intervention.
One notable example is the development of 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) , a potent and selective mGluR5 NAM.[1] The unique substitution pattern of the this compound starting material allows for the strategic introduction of functionalities that enhance binding affinity and modulate pharmacological properties.
Comparative Analysis of mGluR5 Negative Allosteric Modulators
The efficacy of VU0285683 can be best understood in the context of other well-characterized mGluR5 NAMs. The following table summarizes the in vitro potency of VU0285683 and other key modulators.
| Compound | Type | Target | IC50 (nM) | K_i_ (nM) | Assay |
| VU0285683 | NAM | mGluR5 | 24.4 ± 3.6 | 16.9 ± 1.1 | Ca2+ Mobilization / [3H]methoxyPEPy Binding |
| MPEP | NAM | mGluR5 | ~20 | ~12 | Ca2+ Mobilization / Radioligand Binding |
| Fenobam | NAM | mGluR5 | ~30 | ~20 | Ca2+ Mobilization / Radioligand Binding |
| Mavoglurant | NAM | mGluR5 | ~5 | ~2 | Ca2+ Mobilization / Radioligand Binding |
| Basimglurant | NAM | mGluR5 | ~3 | ~1 | Ca2+ Mobilization / Radioligand Binding |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes and is collated from various sources.
Signaling Pathway and Mechanism of Action
mGluR5 is a Gq-coupled receptor. Upon binding of its endogenous ligand, glutamate, it activates a signaling cascade that leads to the release of intracellular calcium. Negative allosteric modulators like VU0285683 bind to a site on the receptor distinct from the glutamate binding site. This binding induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate the Gq protein, thereby dampening the downstream signaling cascade.
Experimental Protocols
Synthesis of 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683)
The synthesis of VU0285683 from this compound involves a multi-step process, culminating in the formation of the oxadiazole ring system. A general synthetic workflow is depicted below. The key transformation often involves a palladium-catalyzed cross-coupling reaction to introduce the necessary precursor for the oxadiazole ring, followed by cyclization with an appropriate amidoxime.
References
Comparison of yields for different 3-Fluoro-5-iodobenzonitrile synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 3-Fluoro-5-iodobenzonitrile, a key building block in the development of various pharmaceutical compounds. The methodologies are presented with detailed experimental protocols and a comparison of their reported yields, offering valuable insights for process optimization and selection of the most suitable synthetic strategy.
Method 1: Sandmeyer Reaction of 3-Fluoro-5-iodoaniline
This classical approach involves the diazotization of 3-fluoro-5-iodoaniline followed by a cyanation reaction to introduce the nitrile functionality.
Experimental Protocol:
Step 1: Diazotization In a suitable reaction vessel, 3-fluoro-5-iodoaniline (1.0 equivalent) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid. The solution is cooled to a temperature range of 0-5 °C using an ice bath. While maintaining this temperature, an aqueous solution of sodium nitrite is added dropwise to the stirred mixture. The reaction is monitored for the formation of the corresponding diazonium salt.
Step 2: Cyanation In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and heated to 60-70 °C. The previously prepared cold diazonium salt solution is then slowly added to this heated cyanide solution. The reaction mixture is stirred at this temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
Work-up and Purification Upon completion, the reaction mixture is cooled, and the product is extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.
Yield:
While a specific numerical yield for this direct conversion is not consistently reported in the readily available literature, the Sandmeyer reaction is a well-established and widely used method for the synthesis of aryl nitriles. The efficiency of this reaction can be influenced by factors such as the stability of the diazonium salt and the precise control of reaction conditions.
Method 2: Diazotization and Iodination of 3-Amino-5-fluorobenzonitrile
An alternative strategy involves the formation of the diazonium salt from 3-amino-5-fluorobenzonitrile, followed by an iodination step. This approach is particularly useful when the starting aniline derivative is more readily available or cost-effective.
Experimental Protocol:
Step 1: Diazotization 3-Amino-5-fluorobenzonitrile (1.0 equivalent) is suspended in an aqueous acidic solution (e.g., sulfuric acid and water) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to facilitate the formation of the aryl diazonium salt.
Step 2: Iodination The freshly prepared diazonium salt solution is then treated with a solution of potassium iodide. The reaction mixture is stirred, often with gentle warming, to promote the displacement of the diazonium group by iodine. The progress of the reaction can be monitored by observing the cessation of nitrogen gas evolution.
Work-up and Purification After the reaction is complete, the mixture is worked up by extraction with a suitable organic solvent. The organic extracts are washed to remove inorganic byproducts, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The crude this compound can be purified by standard techniques such as recrystallization or column chromatography.
Yield:
Similar to the Sandmeyer cyanation, the yield of the iodination of the diazonium salt can vary. However, reports of analogous Sandmeyer iodination reactions suggest that yields in the range of 75% can be achieved under optimized conditions.[1]
Comparison of Synthesis Methods
| Feature | Method 1: Sandmeyer Reaction of 3-Fluoro-5-iodoaniline | Method 2: Diazotization and Iodination of 3-Amino-5-fluorobenzonitrile |
| Starting Material | 3-Fluoro-5-iodoaniline | 3-Amino-5-fluorobenzonitrile |
| Key Transformation | Diazotization followed by Cyanation | Diazotization followed by Iodination |
| Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide | Sodium nitrite, Sulfuric acid, Potassium iodide |
| Reported Yield | Not explicitly stated for this specific transformation, but generally a reliable method. | Analogous reactions report yields around 75%.[1] |
| Considerations | Requires handling of toxic cyanide reagents. The stability of the diazonium salt is crucial. | Availability and cost of the starting material. The reaction is generally straightforward. |
Logical Workflow of Synthesis Comparison
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
References
Assessing the Reproducibility of 3-Fluoro-5-iodobenzonitrile Syntheses: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 3-Fluoro-5-iodobenzonitrile is a valuable building block in medicinal chemistry, and understanding the reproducibility of its synthesis is crucial for efficient research and development. This guide provides a comparative analysis of the most commonly cited method for the synthesis of this compound, focusing on the widely utilized Sandmeyer reaction, and presents the available data to assess its reproducibility.
Synthetic Pathways Overview
The primary and most frequently described method for the synthesis of this compound is the Sandmeyer reaction, starting from 3-fluoro-5-iodoaniline.[1] This classical method for converting an aryl amine to an aryl nitrile involves two key steps:
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt.
-
Cyanation: The displacement of the diazonium group with a nitrile group, typically using a copper(I) cyanide catalyst.
Data Presentation: The Sandmeyer Reaction for this compound
The following table summarizes the typical reagents, conditions, and expected outcomes for the synthesis of this compound via the Sandmeyer reaction, based on recurring descriptions in the literature. It is important to note that specific yields and purities can vary based on the scale of the reaction, the purity of the starting materials, and the specific workup and purification procedures employed.
| Parameter | Diazotization Step | Cyanation Step |
| Starting Material | 3-Fluoro-5-iodoaniline | Aryl diazonium salt intermediate |
| Key Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | Copper(I) cyanide (CuCN), Potassium cyanide (KCN) |
| Solvent | Water | Water |
| Temperature | 0–5 °C | 60–70 °C |
| Reaction Time | Typically short, dropwise addition | Stirred until reaction completion (monitored by TLC) |
| Reported Yield | Not typically isolated | Not explicitly and consistently reported across multiple sources |
| Purification | Not applicable (intermediate) | Extraction, followed by distillation or chromatography |
Experimental Protocols
Below is a detailed, representative experimental protocol for the synthesis of this compound based on the principles of the Sandmeyer reaction as described in the literature.[1]
Step 1: Diazotization of 3-Fluoro-5-iodoaniline
-
In a flask equipped with a stirrer and a thermometer, dissolve 1 equivalent of 3-Fluoro-5-iodoaniline in an aqueous solution of hydrochloric acid.
-
Cool the resulting solution to 0–5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
Continue stirring the mixture at 0–5 °C for a short period to ensure complete formation of the diazonium salt. The resulting cold diazonium salt solution is used directly in the next step.
Step 2: Cyanation of the Diazonium Salt
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.
-
Heat this cyanide solution to 60–70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the heated cyanide solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 60–70 °C until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for assessing synthesis reproducibility and the general synthetic pathway for this compound.
Caption: Logical workflow for assessing the reproducibility of a chemical synthesis.
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
References
Safety Operating Guide
Proper Disposal of 3-Fluoro-5-iodobenzonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Fluoro-5-iodobenzonitrile, a halogenated organic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a toxic solid and can cause skin, eye, and respiratory irritation.[1][2][3]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile gloves |
| Eye Protection | Safety goggles or a face shield |
| Protective Clothing | Laboratory coat |
| Footwear | Closed-toe shoes |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]
Disposal Protocol for this compound
As a halogenated organic compound containing both fluorine and iodine, this compound requires specific disposal procedures to mitigate environmental and health risks.[4][5][6][7] Do not dispose of this chemical down the drain or in regular waste streams.[4][5]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Waste Container Selection:
-
Labeling:
-
Waste Collection:
-
Carefully transfer the waste into the designated container within a fume hood.
-
Keep the waste container securely closed when not in use.[8]
-
-
Storage:
-
Disposal Request:
-
When the container is nearly full (do not overfill), contact your institution's EHS department to arrange for pickup and disposal.[8]
-
Spill Management
In the event of a spill, the following procedures should be followed:
| Action | Procedure |
| Evacuate and Alert | Clear the immediate area of all personnel and alert colleagues. |
| Control Ignition | Remove all sources of ignition from the area. |
| Contain Spill | Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1] |
| Clean Up | Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container. |
| Decontaminate | Clean the spill area with an appropriate solvent and then soap and water. |
| Dispose | Dispose of all contaminated materials (absorbent, gloves, etc.) as halogenated organic waste. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 3-Fluoro-5-iodobenzonitrile
Essential Safety and Handling Guide for 3-Fluoro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a halogenated benzonitrile used in pharmaceutical synthesis. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₃FIN[1][2][3][4] |
| Molecular Weight | 247.01 g/mol [1][2][3][4] |
| Melting Point | 29-30°C[1] |
| Boiling Point | 251°C at 760 mmHg[1][3] |
| Density | 1.98 g/cm³[1] |
| Flash Point | 105°C[1][3] |
| Storage Conditions | 2-8°C, Protect from light, Keep dry[1][4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves. Given that nitrile has poor resistance to some halogenated hydrocarbons, butyl rubber or Viton® gloves are recommended for extended contact. For splash protection, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contact.[5][6][7] |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[8] |
| Skin and Body Protection | A lab coat must be worn. Ensure it is fully buttoned.[8] For handling larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered. |
| Respiratory Protection | All handling of the solid compound must be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial. The following step-by-step protocols provide clear guidance.
Experimental Workflow: Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
Detailed Methodologies
1. Preparation and Handling:
-
Don PPE: Before entering the designated work area, put on all required personal protective equipment as specified in the table above.
-
Prepare Work Area: All work with solid this compound must be conducted within a certified chemical fume hood.[9] Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use a tared, sealed container to weigh the compound to minimize dust exposure.
-
Experimental Procedure: Add the compound to the reaction vessel within the fume hood. Keep all containers with the compound covered when not in use.
-
Post-Experiment Cleanup: Decontaminate all glassware and equipment that came into contact with the chemical. A suitable solvent rinse should be collected as halogenated organic waste. Clean the work surface thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8]
2. Spill Cleanup Protocol (for solid/powder):
-
Evacuate and Alert: In case of a spill, alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Don Appropriate PPE: Put on the appropriate PPE, including a respirator if there is a risk of inhaling the powder.
-
Contain the Spill: Gently cover the spill with a damp paper towel or other wet absorbent material to prevent the powder from becoming airborne.[10][11] Do not dry sweep.
-
Collect the Material: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by water. All cleaning materials should be disposed of as hazardous waste.
-
Dispose of Waste: The sealed container with the spill cleanup material should be labeled as "Hazardous Waste: this compound" and disposed of according to institutional guidelines.
3. Waste Disposal Plan:
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.
-
Segregation: Never mix halogenated organic waste with non-halogenated waste streams.[12][13] Keep it separate from other waste types like acids, bases, or oxidizers.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any solvent rinses used for decontamination should be collected in a separate, clearly labeled "Halogenated Organic Waste" container.[12][14]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by the institution's environmental health and safety department.
References
- 1. 723294-75-5[this compound 98%]- Jizhi Biochemical [acmec.com.cn]
- 2. This compound | C7H3FIN | CID 2758988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. chemscene.com [chemscene.com]
- 5. gloves.com [gloves.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 11. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 12. Auckland Microfab [microfab.auckland.ac.nz]
- 13. benchchem.com [benchchem.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
